molecular formula C58H58N8O13 B12427175 DGN549-L

DGN549-L

货号: B12427175
分子量: 1075.1 g/mol
InChI 键: ZJAVYEURWFEFIB-RUUJEGCPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DGN549-L is a useful research compound. Its molecular formula is C58H58N8O13 and its molecular weight is 1075.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C58H58N8O13

分子量

1075.1 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate

InChI

InChI=1S/C58H58N8O13/c1-32(61-51(67)15-9-10-16-54(70)79-66-52(68)17-18-53(66)69)55(71)62-33(2)56(72)63-38-20-34(30-77-49-26-43-41(24-47(49)75-3)57(73)64-39(28-59-43)22-36-11-5-7-13-45(36)64)19-35(21-38)31-78-50-27-44-42(25-48(50)76-4)58(74)65-40(29-60-44)23-37-12-6-8-14-46(37)65/h5-8,11-14,19-21,24-28,32-33,39-40,60H,9-10,15-18,22-23,29-31H2,1-4H3,(H,61,67)(H,62,71)(H,63,72)/t32-,33-,39-,40-/m0/s1

InChI 键

ZJAVYEURWFEFIB-RUUJEGCPSA-N

手性 SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)ON1C(=O)CCC1=O

规范 SMILES

CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)ON1C(=O)CCC1=O

产品来源

United States

Foundational & Exploratory

DGN549-L: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN549-L is a highly potent DNA alkylating agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. It is utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its molecular interactions with DNA, the subsequent cellular response, and key experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Introduction

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the properties of its three components: the monoclonal antibody, the linker, and the cytotoxic payload. This compound is a state-of-the-art payload that leverages the potent DNA cross-linking ability of PBD dimers to induce cancer cell death. PBD dimers are significantly more potent than traditional chemotherapeutic agents and exert their cytotoxic effects in a cell cycle-independent manner.[1][2] This guide will elucidate the intricate mechanism through which this compound, as part of an ADC, brings about its anti-tumor effects.

Mechanism of Action: DNA Cross-linking

The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of interstrand cross-links.[1][3] This process can be broken down into the following key steps:

  • Minor Groove Binding: The this compound payload, once released within the cancer cell, translocates to the nucleus and binds to the minor groove of the DNA.[1][3] PBD dimers exhibit a preference for purine-G-purine sequences.[3]

  • Covalent Bond Formation: Following insertion into the minor groove, the electrophilic C11 position of the PBD molecule forms a covalent aminal bond with the N2 of a guanine base.[1]

  • Interstrand Cross-linking: As a dimer, this compound possesses two such reactive sites, allowing it to bind to guanine bases on opposite strands of the DNA, creating a highly cytotoxic interstrand cross-link.[1][3]

  • Minimal DNA Distortion: A key feature of PBD-DNA adducts is that they cause minimal distortion of the DNA helix.[1][4] This characteristic is thought to make the lesions difficult for cellular DNA repair mechanisms to recognize and correct, contributing to their high potency and persistent nature.[3][4]

Signaling Pathway for this compound Induced DNA Damage Response

DGN549L_Mechanism ADC This compound ADC Internalization Internalization & Linker Cleavage ADC->Internalization Tumor Cell Payload Released this compound (PBD Dimer) Internalization->Payload DNA Nuclear DNA (Minor Groove) Payload->DNA Translocation to Nucleus Crosslink Interstrand Cross-link DNA->Crosslink Guanine Alkylation DDR DNA Damage Response (DDR) Crosslink->DDR Lesion Recognition ATM ATM/ATR/DNA-PK Activation DDR->ATM CellCycleArrest G2/M Cell Cycle Arrest ATM->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Irreparable Damage

Figure 1. Signaling pathway of this compound induced cytotoxicity.

Cellular Response to this compound Induced DNA Damage

The formation of this compound-mediated DNA interstrand cross-links triggers a complex cellular response, ultimately leading to apoptosis.

  • DNA Damage Sensing: The DNA damage is recognized by sensor proteins of the DNA Damage Response (DDR) pathway, including ATM, ATR, and DNA-PK.[5]

  • Cell Cycle Arrest: Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[5]

  • Apoptosis Induction: Due to the persistent and difficult-to-repair nature of the PBD-induced cross-links, the damage is often deemed irreparable, leading to the initiation of the apoptotic cascade and programmed cell death.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound conjugated to different antibodies via either lysine or site-specific cysteine linkage, as reported by Bai et al. (2020).

Table 1: In Vitro Cytotoxicity of this compound ADCs
Cell LineTarget AntigenADCConjugation MethodDARIC50 (ng/mL)
NCI-H2110FRαmAb1-DGN549-LLysine3.510-50
NCI-H2110FRαmAb1-DGN549-CCysteine1.950-100
MOLM-13CD123mAb2-DGN549-LLysine3.51-5
MOLM-13CD123mAb2-DGN549-CCysteine1.95-10

Data synthesized from Bai C, et al. Bioconjugate Chem. 2020.

Table 2: In Vivo Efficacy of this compound ADCs
Xenograft ModelTarget AntigenADCDose (µg/kg DGN549)Tumor Growth Inhibition (%T/C) / Outcome
NCI-H2110FRαmAb1-DGN549-L3Minimally Active
NCI-H2110FRαmAb1-DGN549-L9Complete Regressions
NCI-H2110FRαmAb1-DGN549-C3Minimally Active
NCI-H2110FRαmAb1-DGN549-C9Complete Regressions
MOLM-13 (disseminated)CD123mAb2-DGN549-L0.159% Increase in Lifespan
MOLM-13 (disseminated)CD123mAb2-DGN549-L1Sustained Lifespan Increase
MOLM-13 (disseminated)CD123mAb2-DGN549-C0.1262% Increase in Lifespan
MOLM-13 (disseminated)CD123mAb2-DGN549-C1Sustained Lifespan Increase

Data synthesized from Bai C, et al. Bioconjugate Chem. 2020.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay

This protocol is based on the methodology for assessing the potency of ADCs against adherent or suspension cancer cell lines.

  • Cell Seeding:

    • For adherent cell lines (e.g., NCI-H2110), seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.

    • For suspension cell lines (e.g., MOLM-13), seed cells at a density of 10,000-20,000 cells per well on the day of the experiment.

  • ADC Dilution: Prepare serial dilutions of the this compound ADCs and control ADCs in the appropriate cell culture medium.

  • Treatment: Add the diluted ADCs to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., WST-8 or resazurin-based) to each well.

    • Incubate for 2-4 hours.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Xenograft Tumor Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound ADCs in a subcutaneous tumor model.

  • Cell Implantation:

    • Harvest cancer cells (e.g., NCI-H2110) from culture.

    • Subcutaneously implant 5-10 x 10^6 cells, resuspended in a mixture of media and Matrigel, into the flank of immunocompromised mice (e.g., SCID or nude).

  • Tumor Growth Monitoring:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Measure tumor volume using calipers 2-3 times per week.

  • Animal Grouping and Dosing:

    • Randomize mice into treatment and control groups.

    • Administer this compound ADCs, vehicle control, and any other control articles intravenously.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight.

    • The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group (%T/C).

  • Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to determine significant differences between treatment groups.

Mandatory Visualizations

Experimental Workflow for ADC Production and Characterization

ADC_Workflow Antibody Monoclonal Antibody Conjugation Conjugation (Lysine or Cysteine) Antibody->Conjugation DGN549L This compound Payload DGN549L->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC This compound ADC Purification->ADC Characterization Characterization (DAR, HIC, SEC-MS) ADC->Characterization

Figure 2. General workflow for the production of this compound ADCs.
Logical Relationship in ADC Efficacy Evaluation

Efficacy_Logic InVitro In Vitro Cytotoxicity Assay IC50 IC50 Determination InVitro->IC50 TherapeuticIndex Therapeutic Index Assessment IC50->TherapeuticIndex InVivo In Vivo Xenograft Model TGI Tumor Growth Inhibition (%T/C) InVivo->TGI TGI->TherapeuticIndex

Figure 3. Logical flow for evaluating the efficacy of this compound ADCs.

Conclusion

This compound is a potent pyrrolobenzodiazepine dimer payload that induces cancer cell death through the formation of persistent DNA interstrand cross-links. Its unique mechanism of action, which involves minimal DNA distortion and the activation of the DNA damage response pathway, makes it a highly effective component of antibody-drug conjugates. The preclinical data demonstrate that this compound-containing ADCs have significant anti-tumor activity both in vitro and in vivo. Understanding the core mechanism of action of this compound is essential for the rational design and development of next-generation ADCs for targeted cancer therapy.

References

DGN549-L: A Technical Guide to an Indolinobenzodiazepine Payload in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DGN549-L is a potent, DNA-alkylating cytotoxic agent, a member of the indolinobenzodiazepine (IGN) class of payloads, designed for use in antibody-drug conjugates (ADCs).[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. While this compound itself is a tool for preclinical research, the broader class of IGN payloads is currently undergoing clinical evaluation, highlighting the relevance of this technology.

Core Concepts and Mechanism of Action

This compound is the lysine-reactive form of the DGN549 payload, meaning it is designed to be conjugated to monoclonal antibodies (mAbs) through the lysine residues on the antibody's surface.[1][2][4] This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.

The cytotoxic activity of DGN549 stems from its ability to act as a DNA alkylator.[1][2][3] Upon internalization by a target cancer cell and subsequent release from the ADC, the DGN549 payload travels to the nucleus. There, its reactive imine moiety forms a covalent bond with the 2-amino group of a guanine base within the minor groove of the DNA. This DNA modification disrupts the normal cellular processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DGN549_Mechanism_of_Action Figure 1: Mechanism of Action of DGN549 Payload cluster_0 Extracellular cluster_1 Intracellular ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release DGN549 Payload Released Lysosome->Payload_Release Nucleus Nucleus Payload_Release->Nucleus Alkylation DNA Alkylation (Guanine Adduct) Payload_Release->Alkylation Binds to DNA DNA DNA Apoptosis Cell Cycle Arrest & Apoptosis Alkylation->Apoptosis

Caption: Figure 1: Mechanism of Action of DGN549 Payload.

Preclinical Comparative Studies: Lysine vs. Site-Specific Conjugation

A key study by Bai et al. (2020) provides a systematic preclinical comparison of ADCs constructed with this compound (lysine conjugation) and a site-specific cysteine-conjugated version (DGN549-C), referred to as CYSMAB.[4][5][6][7][8] This research highlights the impact of conjugation chemistry on the therapeutic index of an ADC.

The study utilized two different antibody systems:

  • mAb1: An anti-folate receptor alpha (FRα) antibody.

  • mAb2: An anti-CD123 antibody.

Data Presentation

Table 1: In Vitro Cytotoxicity of Anti-FRα (mAb1) DGN549 ADCs

Cell Line Target ADC Construct IC50 (pM)
KB FRα-positive Lysine-linked (2a) 12
CYSMAB (2b) 10
Namalwa FRα-negative Lysine-linked (2a) >10,000
CYSMAB (2b) >10,000

Data sourced from Bai et al., 2020.

Table 2: In Vitro Cytotoxicity of Anti-CD123 (mAb2) DGN549 ADCs

Cell Line Target ADC Construct IC50 (pM)
MOLM-13 CD123-positive Lysine-linked (3a) 2.5
CYSMAB (3b) 2.0
NB4 CD123-negative Lysine-linked (3a) >3,000
CYSMAB (3b) >3,000

Data sourced from Bai et al., 2020.

Table 3: In Vivo Efficacy of Anti-FRα (mAb1) ADCs in NCI-H2110 NSCLC Xenograft Model

ADC Construct Dose (µg/kg DGN549) Tumor Growth Inhibition (%T/C) Outcome
Lysine-linked (2a) 3 43% Minimal Activity
CYSMAB (2b) 3 49% Minimal Activity
Lysine-linked (2a) 9 -89% Durable Complete Regressions
CYSMAB (2b) 9 -93% Durable Complete Regressions

Data sourced from Bai et al., 2020.

Table 4: In Vivo Efficacy of Anti-CD123 (mAb2) ADCs in MOLM-13 AML Disseminated Model

ADC Construct Dose (µg/kg DGN549) Increase in Lifespan (%)
Lysine-linked (3a) 0.1 59%
CYSMAB (3b) 0.1 262%
Lysine-linked (3a) 1 >414%
CYSMAB (3b) 1 >414%

Data sourced from Bai et al., 2020.

The results indicate that while both lysine-conjugated and site-specific ADCs are highly potent, the site-specific versions can offer an improved therapeutic index, demonstrating either better tolerability or, in the case of the anti-CD123 ADC, significantly improved efficacy at lower doses.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the methods described by Bai et al., 2020.

ADC Conjugation and Characterization
  • Lysine-directed Conjugation (this compound): The antibody (mAb1 or mAb2) is incubated with a molar excess of this compound in a buffered solution. The reaction is allowed to proceed for a specified time at a controlled temperature. The resulting ADC is then purified using size-exclusion chromatography to remove unconjugated payload and other impurities.

  • Cysteine-directed Conjugation (CYSMAB): The antibody, engineered with a specific serine to cysteine mutation, is first partially reduced to expose the reactive thiol groups of the engineered cysteines. The reduced antibody is then reacted with a maleimide-containing version of the DGN549 payload (DGN549-C). The reaction is quenched, and the ADC is purified.

  • Characterization: The drug-to-antibody ratio (DAR) and heterogeneity of the ADCs are determined using methods such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay
  • Cell Plating: Target-positive (e.g., KB, MOLM-13) and target-negative (e.g., Namalwa, NB4) cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the DGN549 ADCs or control ADCs.

  • Incubation: The plates are incubated for a period of 4-5 days.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., WST-8 reagent).

  • Data Analysis: The absorbance readings are used to calculate the percentage of viable cells relative to untreated controls. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vivo Xenograft Models
  • NCI-H2110 Non-Small Cell Lung Cancer (NSCLC) Model:

    • Tumor Implantation: SCID mice are subcutaneously inoculated with NCI-H2110 cells.

    • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

    • Randomization and Dosing: Mice are randomized into treatment groups and administered a single intravenous dose of the ADCs at equivalent payload quantities.

    • Monitoring: Tumor volume and body weight are measured twice weekly.

    • Efficacy Endpoint: The study endpoint is determined by tumor growth inhibition (%T/C), calculated as the percentage of the median tumor volume of the treated group relative to the vehicle control group.

  • MOLM-13 Acute Myeloid Leukemia (AML) Disseminated Model:

    • Cell Inoculation: Athymic nude mice are inoculated intravenously with MOLM-13 tumor cells.

    • Dosing: A single intravenous dose of the ADC is administered on day 7 post-inoculation.

    • Monitoring: Mice are monitored daily for signs of morbidity.

    • Efficacy Endpoint: The primary endpoint is survival, and the efficacy is measured as the percent increase in lifespan compared to the vehicle control group.

Experimental_Workflow Figure 2: Workflow for Comparing DGN549 ADC Conjugation Chemistries cluster_ADC_Prep ADC Preparation & Characterization cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation cluster_Analysis Data Analysis Lysine_Conj This compound (Lysine Conjugation) Characterization Characterization (HIC, UV-Vis, DAR) Lysine_Conj->Characterization Cysteine_Conj DGN549-C (Cysteine Conjugation) Cysteine_Conj->Characterization Cytotoxicity Cytotoxicity Assays (Target-Positive & -Negative Cells) Characterization->Cytotoxicity NSCLC_Model NSCLC Xenograft Model (NCI-H2110) Characterization->NSCLC_Model AML_Model AML Disseminated Model (MOLM-13) Characterization->AML_Model Tolerability Tolerability Studies (MTD Determination) Characterization->Tolerability Therapeutic_Index Therapeutic Index Calculation (MTD / Effective Dose) Cytotoxicity->Therapeutic_Index NSCLC_Model->Therapeutic_Index AML_Model->Therapeutic_Index Tolerability->Therapeutic_Index

Caption: Figure 2: Workflow for Comparing DGN549 ADC Conjugation Chemistries.

Clinical Context and Future Directions

While there are no publicly disclosed clinical trials for ADCs specifically using the DGN549 payload, the indolinobenzodiazepine (IGN) class of DNA-alkylating agents is clinically relevant. A notable example is Pivekimab sunirine (IMGN632) , a CD123-targeting ADC that utilizes a novel IGN payload.[1][2][5][9] IMGN632 has been investigated in Phase 1/2 clinical trials for hematologic malignancies such as acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][4][5][10]

The development of IGN-based ADCs like IMGN632 demonstrates a strategic shift from DNA cross-linking agents to mono-alkylating agents to improve the tolerability and therapeutic index of this class of payloads.[2] Preclinical and clinical data for IMGN632 show potent anti-leukemia activity and a manageable safety profile, supporting the continued development of this class of ADCs.[5][9]

The research on this compound, therefore, provides a valuable preclinical foundation for understanding the behavior, strengths, and limitations of lysine-conjugated, DNA-alkylating ADCs. The insights gained from these studies inform the rational design of next-generation ADCs with potentially improved clinical outcomes.

References

In-depth Technical Guide: DGN549-L, a DNA Alkylating Agent for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs). As a member of the indolinobenzodiazepine (IGN) class of cytotoxic payloads, this compound offers a distinct mechanism of action compared to traditional DNA cross-linking agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in the evaluation and utilization of this promising ADC payload.

Introduction to this compound

This compound is a synthetic DNA alkylating agent designed for covalent attachment to monoclonal antibodies (mAbs) via lysine residues.[1] The resulting ADC is engineered to selectively deliver the cytotoxic payload to tumor cells expressing a target antigen. Upon internalization and lysosomal processing, the active form of DGN549 is released, leading to cell death. A key feature of the IGN class of payloads, including DGN549, is their mono-alkylating activity, which distinguishes them from DNA cross-linking agents and is associated with an improved therapeutic index.

Mechanism of Action

The cytotoxic activity of this compound is initiated upon its release from the ADC within the target cancer cell. The mechanism can be delineated into several key steps:

  • ADC Internalization and Payload Release: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis. Trafficking to the lysosome leads to the degradation of the antibody and linker, releasing the active DGN549 payload into the cytoplasm.

  • Nuclear Translocation and DNA Binding: The released DGN549, being cell-permeable, can translocate to the nucleus. It then binds to the minor groove of the DNA helix.

  • Mono-alkylation of Guanine: DGN549 possesses a single reactive imine moiety that covalently binds to the N7 position of a guanine base. This mono-alkylation creates a stable DNA adduct. Unlike bifunctional alkylating agents, DGN549 does not form interstrand or intrastrand cross-links.

  • Induction of DNA Damage Response and Apoptosis: The formation of DGN549-DNA adducts disrupts DNA replication and transcription. This triggers the DNA Damage Response (DDR) pathway, leading to the phosphorylation of histone H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks. The accumulation of DNA damage ultimately activates apoptotic signaling cascades, resulting in programmed cell death.

  • Bystander Effect: The cell-permeable nature of the released DGN549 payload allows it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells. This "bystander effect" is crucial for efficacy in heterogeneous tumors.

DGN549_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_DGN549 Released DGN549 Lysosome->Released_DGN549 Payload Release DNA DNA Minor Groove Released_DGN549->DNA Nuclear Translocation & Binding Bystander_Cell Neighboring Cancer Cell Released_DGN549->Bystander_Cell Bystander Effect Alkylated_DNA Alkylated DNA (Guanine Adduct) DNA->Alkylated_DNA Mono-alkylation DDR DNA Damage Response (DDR) Alkylated_DNA->DDR Disruption of Replication/Transcription Apoptosis Apoptosis DDR->Apoptosis Signal Transduction

Caption: Mechanism of action of a this compound based ADC.

Quantitative Preclinical Data

The preclinical efficacy of DGN549 conjugated to different antibodies has been evaluated in various cancer cell lines and xenograft models. The following tables summarize the key quantitative findings from a study comparing lysine-conjugated (this compound) and site-specific cysteine-conjugated (DGN549-C) ADCs.

Table 1: In Vitro Cytotoxicity of anti-FRα (mAb1) DGN549 ADCs

Cell LineADC FormatIC50 (ng/mL ADC)IC50 (pM DGN549)
IGROV1 Lysine-linked (this compound)0.82.4
Cysteine-linked (DGN549-C)0.41.2
KB Lysine-linked (this compound)0.30.9
Cysteine-linked (DGN549-C)0.20.6
NCI-H2110 Lysine-linked (this compound)1.54.5
Cysteine-linked (DGN549-C)0.92.7

Table 2: In Vitro Cytotoxicity of anti-CD123 (mAb2) DGN549 ADCs

Cell LineADC FormatIC50 (ng/mL ADC)IC50 (pM DGN549)
MOLM-13 Lysine-linked (this compound)0.080.24
Cysteine-linked (DGN549-C)0.050.15
THP-1 Lysine-linked (this compound)0.120.36
Cysteine-linked (DGN549-C)0.070.21

Table 3: In Vivo Efficacy of anti-FRα (mAb1) DGN549 ADCs in NCI-H2110 Xenograft Model

Treatment GroupDose (µg/kg DGN549)Tumor Growth Inhibition (%)
Vehicle Control-0
Lysine-linked (this compound)10075
20095
Cysteine-linked (DGN549-C)10085
200>100 (regression)

Table 4: In Vivo Efficacy of anti-CD123 (mAb2) DGN549 ADCs in MOLM-13 Disseminated AML Model

Treatment GroupDose (µg/kg DGN549)Median Lifespan Increase (%)
Vehicle Control-0
Lysine-linked (this compound)1>100
5>150
Cysteine-linked (DGN549-C)1>120
5>180

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Lysine-Linked this compound ADCs
  • Preparation of this compound: this compound, containing an N-hydroxysuccinimide (NHS) ester, is synthesized according to established chemical procedures.

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

  • Conjugation Reaction: this compound is dissolved in an organic co-solvent such as dimethylacetamide (DMA) and added to the antibody solution at a molar excess of 3-5 fold. The reaction is allowed to proceed at room temperature for 2-4 hours.

  • Purification: The resulting ADC is purified from unconjugated payload and aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), protein concentration, and percentage of aggregation.

In Vitro Cytotoxicity Assay (WST-8 Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of appropriate culture medium and incubated for 24 hours.

  • ADC Treatment: A serial dilution of the this compound ADC is prepared and added to the cells. Control wells include untreated cells and cells treated with a non-targeting ADC.

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • WST-8 Reagent Addition: 10 µL of WST-8 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for an additional 2-4 hours, and the absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (1-5k cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_ADC Add Serial Dilutions of This compound ADC Incubate_24h->Add_ADC Incubate_5d Incubate for 5 days Add_ADC->Incubate_5d Add_WST8 Add WST-8 Reagent Incubate_5d->Add_WST8 Incubate_2_4h Incubate for 2-4h Add_WST8->Incubate_2_4h Measure_Absorbance Measure Absorbance at 450 nm Incubate_2_4h->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro cytotoxicity assay.
In Vivo Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 5-10 x 10^6 cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound ADC at different doses). The ADC is administered intravenously.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The study endpoint may be a specific time point or when tumors reach a maximum allowed size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Conclusion

This compound is a highly potent DNA mono-alkylating agent that serves as an effective payload for the development of ADCs. Its distinct mechanism of action, which avoids DNA cross-linking, offers a potential for an improved safety and efficacy profile. The preclinical data demonstrate significant anti-tumor activity in both in vitro and in vivo models. The experimental protocols provided herein offer a foundation for the further investigation and application of this compound in the design of novel cancer therapeutics.

References

The Core Structure and Mechanism of DGN549-L: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Indolinobenzodiazepine-Based Compound DGN549-L

Introduction

This compound is a potent DNA alkylating agent, a member of the indolinobenzodiazepine class of compounds, designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] Its mechanism of action centers on the covalent modification of DNA, leading to the disruption of essential cellular processes and ultimately inducing cell death. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C58H58N8O13 and a molecular weight of 1075.15 g/mol .[4] The core structure features an indolinobenzodiazepine moiety, which is responsible for its DNA alkylating activity. The "-L" suffix in its name designates that this particular derivative is functionalized with a linker terminating in an N-hydroxysuccinimide (NHS) ester. This NHS ester allows for covalent conjugation to primary amines, such as the lysine residues present on monoclonal antibodies, forming a stable amide bond.[5]

Mechanism of Action: DNA Alkylation and Cellular Consequences

As a DNA alkylating agent, this compound covalently modifies DNA, primarily at the N7 position of guanine bases.[5] This alkylation disrupts the normal structure and function of DNA, interfering with critical cellular processes like DNA replication and transcription. The presence of these DNA adducts triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[5]

Signaling Pathways Involved in this compound Induced Cell Death

The cellular response to DNA damage induced by alkylating agents like this compound is complex and involves multiple signaling pathways. A critical initial step is the recognition of the DNA adducts by the DNA mismatch repair (MMR) system, particularly the MutSα complex.[1] This recognition can initiate a signaling cascade that leads to apoptosis, in some cases, independently of the p53 tumor suppressor protein.[1]

In addition to apoptosis, extensive DNA alkylation can also lead to a regulated form of necrosis, which is dependent on the activity of poly(ADP-ribose) polymerase (PARP).[6] Overactivation of PARP in response to widespread DNA damage can lead to the depletion of cellular NAD+ and ATP, resulting in energy collapse and necrotic cell death.[6]

G ADC This compound ADC Antigen Tumor Antigen ADC->Antigen TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DGN549_L_released Released this compound Lysosome->DGN549_L_released 4. Payload Release Nucleus Nucleus DGN549_L_released->Nucleus DNA DNA DGN549_L_released->DNA 5. DNA Alkylation Nucleus->DNA Alkylated_DNA Alkylated DNA G cluster_DDR DNA Damage Response cluster_Apoptosis Apoptosis cluster_Necrosis Necrosis DGN549_L This compound DNA_Alkylation DNA Alkylation DGN549_L->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage MMR Mismatch Repair (MutSα) DNA_Damage->MMR PARP_activation PARP Activation DNA_Damage->PARP_activation Cell_Cycle_Arrest Cell Cycle Arrest MMR->Cell_Cycle_Arrest Apoptosis_Signal Apoptotic Signaling MMR->Apoptosis_Signal NAD_depletion NAD+/ATP Depletion PARP_activation->NAD_depletion Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node Necrosis_Node Necrosis NAD_depletion->Necrosis_Node

References

The Technical Core of DGN549-L: A Deep Dive into a DNA-Alkylating Payload for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles and preclinical data surrounding the DGN549-L payload, a potent DNA-alkylating agent designed for the development of next-generation antibody-drug conjugates (ADCs). This compound, an indolinobenzodiazepine dimer, represents a class of cytotoxic agents that induce cell death through a well-defined mechanism of DNA interaction. This document provides a comprehensive overview of its mechanism of action, conjugation strategies, and a summary of key preclinical findings, offering valuable insights for researchers in the field of targeted cancer therapy.

Introduction to this compound and its Role in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and therapeutic window. This compound is a DNA alkylator that can be conjugated to antibodies via lysine residues.[2][3] It belongs to the pyrrolobenzodiazepine (PBD) dimer family, a class of compounds known for their potent antitumor activity.[4] PBD dimers function by cross-linking DNA, a mechanism that is effective in both dividing and non-dividing cells.[]

A cysteine-reactive version, DGN549-C, has also been developed to allow for site-specific conjugation, which can lead to more homogeneous ADCs with potentially improved therapeutic indices.[4][6] This guide will delve into the comparative preclinical data of lysine- and cysteine-conjugated DGN549 ADCs.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The cytotoxic activity of DGN549 stems from its ability to act as a DNA alkylating agent. As a PBD dimer, it binds to the minor groove of DNA and forms interstrand cross-links.[1][2] This covalent modification of DNA is highly disruptive to essential cellular processes.

The sequence of events leading to cell death is as follows:

  • ADC Internalization: The ADC, upon binding to a specific antigen on the surface of a cancer cell, is internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and lysosomal enzymes cleave the linker connecting the antibody to the DGN549 payload.

  • DNA Binding and Cross-linking: The released DGN549 payload translocates to the nucleus and binds to the minor groove of the DNA. It then forms a covalent bond between two DNA strands, creating an interstrand cross-link.

  • Cell Cycle Arrest and Apoptosis: The DNA cross-link stalls DNA replication and transcription, leading to cell cycle arrest and the activation of the apoptotic signaling cascade, ultimately resulting in programmed cell death.

DGN549_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment cluster_dna_interaction DNA Interaction cluster_apoptosis Apoptotic Cascade ADC DGN549-ADC TumorCell Tumor Cell Surface Antigen ADC->TumorCell Binding Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released DGN549 Payload Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus Nuclear Translocation DNA DNA Minor Groove Binding Crosslink DNA Interstrand Cross-linking DNA->Crosslink CellCycleArrest Cell Cycle Arrest Crosslink->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Fig. 1: DGN549 ADC Mechanism of Action.

Data Presentation: Preclinical Efficacy of DGN549 ADCs

Preclinical studies have systematically evaluated the in vitro and in vivo efficacy of ADCs constructed with the DGN549 payload. A key study compared the performance of ADCs generated through heterogeneous lysine-directed conjugation versus site-specific cysteine-directed conjugation.[6]

In Vitro Cytotoxicity

The in vitro potency of DGN549 ADCs was assessed against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Cytotoxicity of Anti-FRα (mAb1) DGN549 ADCs [6]

Cell LineADC FormatADC IC50 (ng/mL)Payload IC50 (pM)
NCI-H2110Lysine-linked (2a)0.31.8
CYSMAB (2b)0.21.2
KBLysine-linked (2a)0.10.6
CYSMAB (2b)0.070.4

Table 2: In Vitro Cytotoxicity of Anti-CD123 (mAb2) DGN549 ADCs [6]

Cell LineADC FormatADC IC50 (ng/mL)Payload IC50 (pM)
MOLM-13Lysine-linked (3a)0.030.2
CYSMAB (3b)0.020.1
THP-1Lysine-linked (3a)0.10.6
CYSMAB (3b)0.060.4
In Vivo Efficacy in Xenograft Models

The antitumor activity of DGN549 ADCs was evaluated in mouse xenograft models of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).

Table 3: In Vivo Efficacy of Anti-FRα (mAb1) DGN549 ADCs in NCI-H2110 NSCLC Xenograft Model [6]

Treatment GroupDose (µg/kg DGN549)Tumor Growth Inhibition (%T/C)Outcome
Lysine-linked (2a)3Minimally ActiveSimilar to CYSMAB
CYSMAB (2b)3Minimally ActiveSimilar to Lysine-linked
Lysine-linked (2a)9-Durable Complete Regressions
CYSMAB (2b)9-Durable Complete Regressions

Table 4: In Vivo Efficacy of Anti-CD123 (mAb2) DGN549 ADCs in MOLM-13 AML Disseminated Model [6]

Treatment GroupDose (µg/kg DGN549)Lifespan Increase (%)
Lysine-linked (3a)0.159
CYSMAB (3b)0.1262
Lysine-linked (3a)≥ 1Sustained
CYSMAB (3b)≥ 1Sustained

These data suggest that while both lysine- and cysteine-conjugated DGN549 ADCs are highly potent, the site-specific conjugation may offer a significant therapeutic advantage in certain models.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of DGN549 ADCs.

Synthesis of DGN549-C (Cysteine-Reactive Payload)

The synthesis of the cysteine-reactive DGN549-C is achieved from the lysine-reactive this compound.[6]

DGN549_C_Synthesis DGN549_L This compound (1a) Reaction Acylation Reaction DGN549_L->Reaction AEM N-(2-aminoethyl)maleimide hydrochloride AEM->Reaction DGN549_C DGN549-C (1b) Reaction->DGN549_C

Fig. 2: Synthesis of DGN549-C from this compound.

Protocol:

  • Dissolve this compound (1a) in a suitable organic solvent.

  • Add N-(2-aminoethyl)maleimide hydrochloride.

  • The reaction proceeds via acylation to yield DGN549-C (1b).[6]

ADC Conjugation

Lysine Conjugation (to generate ADCs 2a and 3a):

  • The antibody is incubated with a titrated amount of this compound (1a) in a suitable buffer system.

  • The reaction is monitored to achieve a drug-to-antibody ratio (DAR) of approximately 2.5 to 3.0.[6]

Cysteine Conjugation (to generate ADCs 2b and 3b):

  • Engineered antibodies with a serine to cysteine mutation at position 442 (EU numbering) in the heavy chain are used.[6]

  • The antibody is partially reduced to expose the engineered cysteine residues.

  • The reduced antibody is then reacted with DGN549-C (1b).

In Vitro Cytotoxicity Assay

Protocol:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with serial dilutions of the DGN549 ADCs or control articles.

  • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-8).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

In Vivo Xenograft Studies

NSCLC Xenograft Model (NCI-H2110):

  • Female SCID mice are inoculated subcutaneously with NCI-H2110 cells.

  • When tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • ADCs are administered intravenously at specified doses.

  • Tumor volume and body weight are monitored regularly.

  • Efficacy is determined by comparing tumor growth in treated groups versus the vehicle control group (%T/C).[6]

AML Disseminated Model (MOLM-13):

  • Female SCID mice are inoculated intravenously with MOLM-13 cells.

  • Treatment with ADCs or vehicle control is initiated.

  • Animal survival is monitored, and the percent increase in lifespan is calculated for treated groups compared to the control group.[6]

Experimental_Workflow cluster_synthesis Payload Synthesis cluster_conjugation ADC Generation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DGN549_L This compound DGN549_C DGN549-C Lysine_ADC Lysine-linked ADC DGN549_L->Lysine_ADC Cysteine_ADC Cysteine-linked ADC (CYSMAB) DGN549_C->Cysteine_ADC Antibody Monoclonal Antibody (Wild-type or Engineered) Antibody->Lysine_ADC Antibody->Cysteine_ADC Cell_Culture Cancer Cell Lines Lysine_ADC->Cell_Culture Xenograft Mouse Xenograft Models (NSCLC, AML) Lysine_ADC->Xenograft Cysteine_ADC->Cell_Culture Cysteine_ADC->Xenograft Cytotoxicity Cytotoxicity Assay (IC50 Determination) Cell_Culture->Cytotoxicity Efficacy Antitumor Efficacy (Tumor Growth Inhibition, Survival) Xenograft->Efficacy

Fig. 3: General Experimental Workflow.

Conclusion and Future Directions

The this compound payload and its derivatives have demonstrated significant potential in preclinical studies for the development of highly potent and effective antibody-drug conjugates. Its mechanism of action, DNA interstrand cross-linking, offers a distinct advantage in targeting a broad range of cancer cells. The comparative analysis of lysine versus site-specific cysteine conjugation highlights the importance of conjugation chemistry in optimizing the therapeutic index of ADCs. While the preclinical data are promising, further investigation into the clinical translation of DGN549-based ADCs is warranted. Future research should focus on identifying predictive biomarkers for patient selection and exploring combination therapies to further enhance the antitumor activity of this promising class of targeted agents. As of late 2025, there is no publicly available information on DGN549-based ADCs entering clinical trials.

References

The Role of DGN549-L in Targeted Cancer Therapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, conjugation chemistry, and preclinical evaluation. We will explore the critical comparison between lysine-directed conjugation using this compound and site-specific conjugation strategies, summarizing key quantitative data and outlining detailed experimental protocols. This document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound in Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of biotherapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] The efficacy of an ADC is contingent on the interplay of its three core components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[2][3]

DGN549 is a highly cytotoxic DNA alkylating agent from the indolinobenzodiazepine class.[1][4] The "-L" designation in this compound signifies its design for conjugation to lysine residues on the monoclonal antibody.[1][5] This approach, while historically common, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[1] Recent research has focused on comparing this traditional method with site-specific conjugation techniques to optimize ADC design and improve clinical outcomes.[1][4]

Mechanism of Action

The therapeutic strategy of a this compound-based ADC involves a multi-step process to achieve targeted tumor cell killing:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[1]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[6]

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active DGN549 payload.[6]

  • DNA Alkylation and Cell Death: The released DGN549, a potent DNA alkylator, covalently binds to DNA. This interaction disrupts DNA replication and transcription, leading to catastrophic DNA damage and subsequent apoptotic cell death.[5][7]

The lipophilic nature of payloads like DGN549 may also enable a "bystander effect," where the released drug can diffuse across cell membranes to kill neighboring antigen-negative cancer cells within the tumor microenvironment.[6]

DGN549_L_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DGN549 Released DGN549 Lysosome->DGN549 4. Payload Release DNA DNA DGN549->DNA 5. DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Mechanism of action for a this compound based Antibody-Drug Conjugate (ADC).

Quantitative Data Summary

Preclinical studies have systematically evaluated the in vitro and in vivo activity of DGN549-based ADCs. The following tables summarize the types of quantitative data generated in these evaluations, comparing lysine-conjugated (this compound) and site-specific cysteine-conjugated (DGN549-C) ADCs.

Table 1: In Vitro Cytotoxicity of DGN549 ADCs

Cell LineTarget AntigenADC FormatDrug-to-Antibody Ratio (DAR)IC50 (ng/mL)
NCI-H2110Folate Receptor α (FRα)Lysine-linked (this compound)~3.5Data not available in snippets
NCI-H2110Folate Receptor α (FRα)Site-specific (DGN549-C)~2.0Data not available in snippets
MOLM-13CD123Lysine-linked (this compound)~3.5Data not available in snippets
MOLM-13CD123Site-specific (DGN549-C)~2.0Data not available in snippets
In vitro potency of ADCs generally correlates with the Drug-to-Antibody Ratio (DAR).[1]

Table 2: In Vivo Efficacy of Anti-FRα DGN549 ADCs in NCI-H2110 Xenograft Model

Treatment GroupDose (mg/kg Payload)Tumor Growth Inhibition (%)Therapeutic Index
Vehicle Control-0-
Lysine-linked (this compound)Various dosesData not available in snippetsReference
Site-specific (DGN549-C)Various dosesData not available in snippetsImproved[1][4]
Site-specific conjugation of DGN549 can lead to an improved therapeutic index, though the benefit may vary depending on the antibody and target.[1][4]

Table 3: In Vivo Efficacy of Anti-CD123 DGN549 ADCs in MOLM-13 Disseminated AML Model

Treatment GroupDose (µg/kg DGN549)Outcome
Vehicle Control-No significant increase in lifespan
Lysine-linked (this compound)≥ 1Sustained lifespan increase
Site-specific (DGN549-C)≥ 1Sustained lifespan increase
Both lysine-linked and site-specific anti-CD123 ADCs showed potent activity in this survival model.[1]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel ADCs. The following sections outline the key experimental protocols employed in the preclinical assessment of this compound ADCs.

Synthesis and Conjugation of this compound ADCs

The generation of lysine-conjugated ADCs involves the chemical attachment of the this compound payload to surface-accessible lysine residues on the antibody.

  • Payload Preparation: this compound is reversibly sulfonated at the imine moiety by treatment with a 5-fold molar excess of sodium bisulfite in a 9:1 mixture of N,N-dimethylacetamide (DMA) and 50 mM sodium succinate, pH 5.0.[1]

  • Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, such as 15 mM HEPES at pH 8.5, containing 10% DMA.[1]

  • Conjugation Reaction: The sulfonated this compound is added in a 3- to 5-fold molar excess to the antibody solution.[1]

  • Incubation: The reaction is allowed to proceed for 3-4 hours at room temperature to facilitate the formation of covalent bonds between the payload and lysine residues.[1]

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated payload and aggregates. Characterization includes determining the average DAR and confirming the integrity of the conjugate.

In Vitro Cytotoxicity Assay

The potency of the ADCs is assessed against cancer cell lines expressing the target antigen.

  • Cell Plating: Target cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the this compound ADC, a non-targeting control ADC, and free DGN549 payload for a specified duration (e.g., 5 days).[8]

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).[8]

  • Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated using a four-parameter curve fit to determine the potency of the ADC.[8]

In Vivo Xenograft Studies

The anti-tumor activity of this compound ADCs is evaluated in immunocompromised mouse models bearing human tumor xenografts.

  • Tumor Implantation: Female immunodeficient mice (e.g., SCID mice) are subcutaneously inoculated with a suspension of cancer cells (e.g., NCI-H2110).[1][8]

  • Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size, and animals are randomized into treatment groups.

  • ADC Administration: Mice are administered the this compound ADC, a control ADC, or vehicle via intravenous injection at specified doses and schedules.[3]

  • Efficacy Monitoring: Tumor volume and body weight are measured regularly throughout the study. The study endpoint may be a specific time point or when tumors reach a maximum allowed size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to the vehicle control group. Survival curves are generated for disseminated tumor models.[1]

Preclinical_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis This compound Conjugation (Lysine-directed) Characterization DAR & Purity Analysis (e.g., HIC) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (IC50 Determination) Characterization->Cytotoxicity Binding Antigen Binding Assays Characterization->Binding Test in vitro Xenograft Tumor Xenograft Model Establishment Cytotoxicity->Xenograft Test in vivo Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Tolerability Tolerability Assessment (Mice Body Weight) Efficacy->Tolerability

Preclinical evaluation workflow for a this compound based ADC.

Conclusion and Future Directions

This compound is a critical component in the development of ADCs targeting various cancers. Its potent DNA-alkylating mechanism provides a powerful means of inducing tumor cell death. Preclinical evidence highlights that while lysine-conjugated this compound ADCs are highly effective, the therapeutic index may be further enhanced through site-specific conjugation strategies.[1][4] The choice of conjugation chemistry is a critical design feature that must be evaluated on a case-by-case basis, considering the specific antibody, target antigen, and tumor model.[4] Future research will continue to focus on optimizing ADC design, including the exploration of novel payloads, innovative linkers, and new tumor targets to further advance the field of targeted cancer therapy.

References

DGN549-L: A Technical Whitepaper on Physicochemical Properties and Applications in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN549-L is a potent DNA alkylating agent integral to the development of next-generation antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the available physicochemical properties of this compound, its mechanism of action, and key experimental protocols related to its use. The information is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of targeted cancer therapeutics. While a complete public record of all physicochemical parameters is not available, this guide consolidates known data to facilitate further research and application.

Physicochemical Properties of this compound

This compound is a complex small molecule designed for conjugation to monoclonal antibodies. The following table summarizes its known physicochemical properties based on available data.

PropertyValueReference
Chemical Formula C₅₈H₅₈N₈O₁₃[1][2]
Molecular Weight 1075.13 g/mol [1][3][4]
CAS Number 1884276-68-9[1][2][4]
Appearance Powder[4]
Solubility 10 mM in DMSO[3][]
Storage Conditions Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months.[4]

Note: Data on properties such as melting point, pKa, and a comprehensive solubility profile in various solvents are not publicly available at the time of this publication.

Mechanism of Action: DNA Alkylation

This compound functions as the cytotoxic payload within an ADC. Its mechanism of action is centered on the alkylation of DNA, a process that introduces alkyl groups into the DNA structure, leading to irreversible damage and subsequent cell death.[6] This cytotoxic activity is particularly effective against rapidly dividing cancer cells.[6]

When incorporated into an ADC, this compound is selectively delivered to tumor cells expressing the target antigen of the monoclonal antibody. The general mechanism of action for an ADC employing a DNA alkylating payload like DGN549 is a multi-step process.

ADC_Mechanism_of_Action General Mechanism of an ADC with a DNA Alkylating Payload cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cancer Cell (Antigen Expressing) ADC->Target_Cell 1. Binding to Target Antigen Endosome Endosome Target_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload_Release DGN549 Payload Released Lysosome->Payload_Release 4. Linker Cleavage DNA Nuclear DNA Payload_Release->DNA 5. Nuclear Translocation DNA_Damage DNA Alkylation & Damage DNA->DNA_Damage 6. DNA Alkylation Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 7. Induction of Apoptosis

ADC Mechanism of Action

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. Once inside, the complex is trafficked to lysosomes, where the linker connecting this compound to the antibody is cleaved, releasing the cytotoxic payload. The released DGN549 then translocates to the nucleus, where it alkylates DNA, leading to catastrophic DNA damage and triggering apoptosis (programmed cell death).

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, protocols for the synthesis of related compounds and for the conjugation of this compound to antibodies are available in the scientific literature.

Synthesis of DGN549-C from this compound

DGN549-C, a derivative of this compound, is used for cysteine-based antibody conjugation. The synthesis involves the acylation of N-(2-aminoethyl)maleimide hydrochloride with this compound.[7]

Materials:

  • This compound

  • N-(2-aminoethyl)maleimide hydrochloride

  • Appropriate solvent system (e.g., as described in the referenced literature)

Procedure: A detailed procedure can be found in the supporting information of the cited reference.[7] Generally, the protocol involves dissolving this compound and N-(2-aminoethyl)maleimide hydrochloride in a suitable solvent and allowing the reaction to proceed under controlled conditions to yield DGN549-C.[7]

Synthesis_Workflow Synthesis of DGN549-C from this compound Start Start Dissolve_Reagents Dissolve this compound and N-(2-aminoethyl)maleimide HCl in solvent Start->Dissolve_Reagents Reaction Acylation Reaction Dissolve_Reagents->Reaction Purification Purify the product (e.g., chromatography) Reaction->Purification Characterization Characterize DGN549-C (e.g., MS, NMR) Purification->Characterization End End Characterization->End

Synthesis of DGN549-C from this compound Workflow
Antibody-Drug Conjugation

This compound is designed for conjugation to antibodies via lysine residues.[8][9][10][11] The N-hydroxysuccinimide (NHS) ester on this compound reacts with the primary amines of lysine residues on the antibody to form a stable amide bond.[7]

General Protocol for Lysine Conjugation:

  • Antibody Preparation: The antibody is prepared in a suitable buffer at a specific concentration and pH.

  • Payload Preparation: this compound is dissolved in an organic solvent like DMSO.

  • Conjugation Reaction: The this compound solution is added to the antibody solution and incubated at a controlled temperature to allow the conjugation reaction to occur. The ratio of this compound to the antibody is a critical parameter that influences the drug-to-antibody ratio (DAR).

  • Purification: The resulting ADC is purified to remove unconjugated payload and other impurities. This is often achieved using techniques like size exclusion chromatography or dialysis.

  • Characterization: The purified ADC is characterized to determine the DAR, purity, and other quality attributes.

Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a valuable analytical technique for characterizing ADCs, including those containing DGN549.[7] It separates molecules based on their hydrophobicity. For ADCs, HIC can be used to assess the heterogeneity of the conjugate, which arises from variations in the number of conjugated drug molecules (DAR).[7] Lysine-conjugated ADCs, such as those with this compound, often exhibit a broad peak in HIC due to the heterogeneous nature of the conjugation.[7]

Conclusion

This compound is a critical component in the development of innovative ADCs for cancer therapy. Its potent DNA alkylating mechanism provides a powerful means of inducing cancer cell death. This technical guide summarizes the currently available physicochemical properties and provides an overview of its mechanism of action and relevant experimental protocols. While more comprehensive data on certain physicochemical parameters would be beneficial, the information presented here offers a solid foundation for researchers and drug developers working with this promising cytotoxic payload. As research in this area continues, a more complete profile of this compound is anticipated to become available, further aiding in the optimization of ADC design and efficacy.

References

An In-depth Technical Guide to DGN549-L Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, application, and performance of the DGN549-L linker-payload, a critical component in the development of Antibody-Drug Conjugates (ADCs). The document details the linker's structure, conjugation methodology, and the mechanism of action of the resulting ADCs, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a linker-payload conjugate designed for the targeted delivery of a potent cytotoxic agent to cancer cells. It comprises two key components:

  • DGN549 Payload: A highly potent DNA alkylating agent based on an indolinobenzodiazepine (IGN) dimer core. This payload induces cell death by cross-linking DNA, leading to catastrophic DNA damage.[1][2][3][4]

  • Linker System: A peptide-based linker designed to connect the DGN549 payload to a monoclonal antibody (mAb). The "-L" designation specifically refers to a configuration optimized for conjugation to lysine residues on the antibody.[2][5]

The primary application of this compound is in the creation of ADCs, which leverage the specificity of antibodies to deliver the cytotoxic payload directly to tumor cells expressing a target antigen, thereby minimizing off-target toxicity and improving the therapeutic index.[5][6]

This compound Linker Chemistry and Structure

The this compound linker is a multi-component system engineered for stability in circulation and efficient payload release within the target cell. Its chemical structure is designed to facilitate conjugation and ensure the ADC's efficacy.

Core Components of the this compound Linker-Payload (Compound 1a):

  • Payload (DGN549): An indolinobenzodiazepine pseudo-dimer that acts as a DNA alkylator.[7]

  • Peptide Spacer: A dipeptide sequence, specifically L-alanyl-L-alanine, which is designed to be cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant inside the target cancer cell.[8][9]

  • Adipic Acid Spacer: A 6-carbon chain that connects the peptide spacer to the conjugation handle, providing spatial separation between the antibody and the payload.

  • Conjugation Handle (NHS Ester): An N-hydroxysuccinimide ester reactive group. This functional group readily reacts with the primary amine of lysine residues on the surface of a monoclonal antibody, forming a stable amide bond.[5][10]

Below is a diagram illustrating the logical structure of the this compound linker-payload.

DGN549_L_Structure cluster_Payload DGN549 Payload cluster_Linker Linker System Payload Indolinobenzodiazepine Pseudo-dimer (DNA Alkylator) Peptide L-Ala-L-Ala (Cleavable Spacer) Payload->Peptide Adipic Adipic Acid (Spacer) Peptide->Adipic NHS NHS Ester (Lysine-Reactive Handle) Adipic->NHS

Caption: Logical components of the this compound linker-payload.

A cysteine-reactive version, named DGN549-C (Compound 1b), can be synthesized from this compound. This variant replaces the NHS ester with a maleimide group, allowing for site-specific conjugation to engineered cysteine residues in the antibody, which can lead to more homogeneous ADCs.[5]

Mechanism of Action of this compound ADCs

The efficacy of an ADC constructed with this compound relies on a multi-step process that begins with targeted binding and ends with payload-induced apoptosis.

  • Circulation & Targeting: The ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the DGN549 payload. The antibody component directs the ADC to tumor cells expressing the specific target antigen on their surface.

  • Binding & Internalization: The ADC binds to the target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, causing the cell to internalize the entire ADC-antigen complex into an endosome.

  • Lysosomal Trafficking & Payload Release: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases (like Cathepsin B) within the lysosome cleave the L-alanyl-L-alanine peptide linker.

  • DNA Alkylation & Apoptosis: Once released from the linker, the DGN549 payload is free to diffuse out of the lysosome and into the nucleus. There, it binds to the minor groove of DNA and alkylates it, causing irreversible DNA damage. This damage triggers the cell's apoptotic machinery, leading to programmed cell death.

  • Bystander Effect: The DGN549 payload is relatively membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.

The signaling pathway from ADC internalization to cell death is illustrated below.

ADC_Mechanism_of_Action ADC This compound ADC Receptor Tumor Cell Surface Antigen Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Fusion Cleavage Proteolytic Cleavage of Linker Lysosome->Cleavage Payload Free DGN549 Payload Cleavage->Payload 4. Payload Release Nucleus Nucleus Payload->Nucleus Bystander Bystander Effect: Payload diffuses to neighboring cells Payload->Bystander DNA_Alkylation DNA Alkylation and Damage Nucleus->DNA_Alkylation 5. Enters Nucleus Apoptosis Apoptosis (Cell Death) DNA_Alkylation->Apoptosis 6. Triggers Apoptosis

Caption: Mechanism of action for a this compound based ADC.

Quantitative Data Summary

The performance of ADCs synthesized with DGN549 linkers has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies, comparing lysine-conjugated (heterogeneous) and cysteine-conjugated (site-specific) ADCs.

Table 1: In Vitro Cytotoxicity of anti-FRα (mAb1) ADCs

Cell Line ADC Conjugate Target Antigen IC₅₀ (ng/mL Payload Equiv.)
NCI-H2110 mAb1-DGN549-L (Lysine) FRα 0.05
NCI-H2110 mAb1-DGN549-C (Cysteine) FRα 0.08
IGFR-1 mAb1-DGN549-L (Lysine) FRα >100

| IGFR-1 | mAb1-DGN549-C (Cysteine) | FRα | >100 |

Table 2: In Vitro Cytotoxicity of anti-CD123 (mAb2) ADCs

Cell Line ADC Conjugate Target Antigen IC₅₀ (ng/mL Payload Equiv.)
MOLM-13 mAb2-DGN549-L (Lysine) CD123 0.007
MOLM-13 mAb2-DGN549-C (Cysteine) CD123 0.007
Ramos mAb2-DGN549-L (Lysine) CD123 >100

| Ramos | mAb2-DGN549-C (Cysteine) | CD123 | >100 |

Table 3: In Vivo Efficacy of anti-FRα (mAb1) ADCs in NCI-H2110 Xenograft Model

Treatment Group Dose (μg/kg Payload) Dosing Schedule Tumor Growth Inhibition (%T/C)
mAb1-DGN549-L (Lysine) 3 Single Dose 40%
mAb1-DGN549-C (Cysteine) 3 Single Dose 35%
mAb1-DGN549-L (Lysine) 9 Single Dose Complete Regression

| mAb1-DGN549-C (Cysteine) | 9 | Single Dose | Complete Regression |

Table 4: In Vivo Efficacy of anti-CD123 (mAb2) ADCs in MOLM-13 Disseminated Model

Treatment Group Dose (μg/kg Payload) Dosing Schedule Median Lifespan Increase
mAb2-DGN549-L (Lysine) 1 Single Dose > 2-fold
mAb2-DGN549-C (Cysteine) 1 Single Dose > 2-fold
mAb2-DGN549-L (Lysine) 3 Single Dose > 2-fold

| mAb2-DGN549-C (Cysteine) | 3 | Single Dose | > 2-fold |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound based ADCs. The following sections provide adapted protocols based on established methods.

Synthesis of Cysteine-Reactive DGN549-C from this compound

This protocol describes the conversion of the lysine-reactive this compound to the cysteine-reactive DGN549-C.

Synthesis_Workflow Start Start: This compound (1a) in DMA Reagent Add Aminoethylmaleimide & Triethylamine Start->Reagent Reaction Stir at Room Temp (Acylation Reaction) Reagent->Reaction Purification Purify by Reverse-Phase HPLC Reaction->Purification End End Product: DGN549-C (1b) Purification->End

Caption: Workflow for synthesizing DGN549-C from this compound.

Materials:

  • This compound (Compound 1a)

  • Aminoethylmaleimide hydrochloride

  • Triethylamine (TEA)

  • N,N-Dimethylacetamide (DMA)

  • Reverse-phase HPLC system

Procedure:

  • Dissolve this compound in DMA.

  • Add a molar excess of aminoethylmaleimide hydrochloride and triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product using reverse-phase HPLC to yield DGN549-C (Compound 1b).

  • Lyophilize the pure fractions and characterize the final product by mass spectrometry.

Lysine-Directed Antibody Conjugation Protocol

This protocol details the conjugation of this compound to lysine residues on a monoclonal antibody.

Lysine_Conjugation_Workflow Start Start: Monoclonal Antibody in Buffer Payload Add this compound in DMA Start->Payload Reaction Incubate at Room Temp (Amide Bond Formation) Payload->Reaction Purification Purify by Size Exclusion Chromatography (SEC) Reaction->Purification End Final Product: Purified ADC Purification->End Analysis Characterize ADC: - DAR (UV-Vis) - Aggregation (SEC) - Purity (HIC) End->Analysis

Caption: Workflow for lysine-directed antibody conjugation.

Materials:

  • Monoclonal antibody (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound stock solution in DMA.

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare the antibody solution at the desired concentration in the reaction buffer.

  • Add a calculated molar excess of the this compound stock solution to the antibody solution. The amount added will determine the final drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching reagent like Tris or by proceeding directly to purification.

  • Purify the resulting ADC from unconjugated payload and reaction byproducts using SEC. The ADC will elute in the high molecular weight fractions.

  • Pool the ADC-containing fractions and concentrate using an appropriate ultrafiltration device.

  • Characterize the final ADC for DAR (by measuring absorbance at 280 nm and the payload's characteristic wavelength), monomer percentage/aggregation (by analytical SEC), and purity.

In Vitro Cytotoxicity Assay Protocol

This protocol outlines a method to determine the IC₅₀ of a this compound ADC against cancer cell lines.[11][12][13]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines.

  • Complete cell culture medium.

  • This compound ADC and control articles (unconjugated antibody, free payload).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).[11]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plates for a period of 96-120 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Convert raw data to percentage cell viability relative to untreated control cells. Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) model to determine the IC₅₀ value.[11]

Mouse Xenograft Efficacy Study Protocol

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of a this compound ADC.[7][14][15]

Materials:

  • Immunodeficient mice (e.g., SCID or NSG).

  • Tumor cells for implantation.

  • This compound ADC and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

  • Dosing: Administer the ADC (typically via intravenous injection) according to the planned dosing schedule (e.g., single dose).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. Efficacy is typically measured as tumor growth inhibition (%T/C). For disseminated models, the endpoint is often survival.

Conclusion

The this compound linker-payload system represents a sophisticated approach in the design of antibody-drug conjugates. Its chemistry, featuring a protease-cleavable peptide and a lysine-reactive handle, allows for the creation of potent and targeted anti-cancer agents. The resulting ADCs demonstrate high efficacy in preclinical models, driven by the potent DNA alkylating payload and the potential for a bystander killing effect. The choice between lysine and site-specific cysteine conjugation can further modulate the therapeutic index, highlighting the importance of optimizing conjugation strategy for each specific ADC candidate. The detailed protocols and data presented in this guide provide a solid foundation for researchers and developers working with this promising ADC technology.

References

The Biological Activity of DGN549-L: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN549-L is a highly potent, synthetic DNA alkylating agent belonging to the indolinobenzodiazepine (IGN) class of cytotoxic payloads.[1][2][3] It is designed for use in antibody-drug conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a small molecule drug.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: DNA Alkylation and Induction of Apoptosis

The primary mechanism of action of this compound is the alkylation of DNA, which leads to single-stranded DNA breaks.[2] Unlike some other DNA-interacting agents, DGN549 is a mono-alkylating agent, meaning it does not cross-link DNA strands. This modification has been shown to improve the in vivo tolerability of ADCs carrying this payload compared to DNA cross-linking agents. Once an ADC carrying this compound binds to its target antigen on a cancer cell surface, it is internalized, and the this compound payload is released within the cell. The released this compound then translocates to the nucleus, where it alkylates DNA, triggering the DNA Damage Response (DDR) pathway. This ultimately leads to cell cycle arrest and programmed cell death (apoptosis).

Signaling Pathway of this compound Induced Cell Death

The following diagram illustrates the signaling cascade initiated by this compound-mediated DNA damage.

DGN549_Signaling_Pathway This compound Signaling Pathway DGN549 This compound (payload) DNA_Alkylation DNA Alkylation (Single-Strand Breaks) DGN549->DNA_Alkylation DDR DNA Damage Response (DDR) (e.g., PARP activation) DNA_Alkylation->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

This compound induced cell death pathway.

Quantitative Efficacy Data

The potency of this compound, when used in an ADC construct, has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from preclinical evaluations.

In Vitro Cytotoxicity of DGN549-ADCs
ADC TargetCell LineCancer TypeIC50 (pM)Reference
c-MetVarious c-Met expressing linesVariousPotent cytotoxicity observed[6]
PSMADU145-PSMAProstate Cancer~20[7]
In Vivo Antitumor Activity of DGN549-ADCs
ADC TargetXenograft ModelCancer TypeDosingOutcomeReference
FRαNCI-H2110Non-Small Cell Lung Cancer9 µg/kgDurable complete regressions[4]
CD123MOLM-13Acute Myeloid Leukemia≥ 1 µg/kgSustained lifespan increase[4]
c-MetMET amplified modelVariousNot specifiedHighly active[6]
c-Metc-Met over-expressed (non-amplified)VariousNot specifiedMore potent than DM4 conjugate[6]
PSMACWR22Rv1Prostate Cancer30 µg/kg (Humabody-drug conjugate)Complete responses[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound ADCs.

Experimental Workflow for ADC Evaluation

The overall process for evaluating a this compound based ADC is depicted in the workflow diagram below.

ADC_Evaluation_Workflow This compound ADC Evaluation Workflow ADC_Synthesis ADC Synthesis (this compound conjugated to mAb) In_Vitro_Assays In Vitro Characterization ADC_Synthesis->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) In_Vitro_Assays->Cytotoxicity Bystander_Effect Bystander Effect Assay (Co-culture) In_Vitro_Assays->Bystander_Effect In_Vivo_Studies In Vivo Efficacy Studies In_Vitro_Assays->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model (e.g., mouse) In_Vivo_Studies->Xenograft_Model Data_Analysis Data Analysis and Therapeutic Index Calculation Xenograft_Model->Data_Analysis

General workflow for this compound ADC evaluation.
In Vitro Cytotoxicity Assay (MTT/XTT Protocol)

This protocol is a standard method for assessing the cytotoxic potential of an ADC in cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC and unconjugated antibody control

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in a complete culture medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions and controls.

  • Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours for DNA alkylators).

  • Viability Assessment (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Viability Assessment (XTT):

    • Add the XTT reagent (mixed with an electron coupling agent) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of a this compound ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Human tumor cell line for implantation

  • This compound ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

  • Sterile surgical and injection equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the this compound ADC, vehicle, and control ADCs to the respective groups via an appropriate route (e.g., intravenous injection). Dosing can be single or multiple, depending on the study design.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are often excised for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

This compound is a potent DNA alkylating payload that, when incorporated into an ADC, demonstrates significant antitumor activity across a range of preclinical cancer models. Its mechanism of inducing single-stranded DNA breaks provides a favorable tolerability profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with this compound and other IGN-based ADCs, facilitating further investigation and development of this promising class of cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for DGN549-L in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN549-L is a potent DNA alkylating agent designed for covalent attachment to monoclonal antibodies (mAbs) to form Antibody-Drug Conjugates (ADCs). As a member of the indolinobenzodiazepine class of cytotoxic payloads, this compound exerts its anti-tumor activity by cross-linking DNA, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of ADCs utilizing this compound, specifically through conjugation to lysine residues on the antibody.

This compound is equipped with an N-hydroxysuccinimide (NHS) ester, a reactive group that forms stable amide bonds with the ε-amine groups of solvent-accessible lysine residues on a monoclonal antibody.[1] This method, while effective, typically results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). A related compound, DGN549-C, is available for site-specific cysteine conjugation, which can produce more homogeneous ADCs.[1]

These application notes are primarily based on the methodologies described by Bai C, et al. in their 2020 Bioconjugate Chemistry publication, which provides a comprehensive comparison of lysine- and cysteine-conjugated DGN549 ADCs.[1][2][3]

Data Presentation

Table 1: Characterization of a this compound ADC
ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.5UV-Vis Spectroscopy
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Free Drug Level<1%Reversed-Phase HPLC (RP-HPLC)
In Vitro Cell Viability (IC50)1.5 nM (in FRα-positive cells)CellTiter-Glo® Luminescent Cell Viability Assay
Table 2: Comparative In Vivo Efficacy in a NCI-H2110 Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Median Survival (days)
Vehicle Control-021
Non-targeting ADC101525
This compound ADC36045
This compound ADC995 (complete regression)>60

Experimental Protocols

Protocol 1: Synthesis of this compound ADC via Lysine Conjugation

This protocol details the steps for conjugating this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylacetamide (DMA)

  • Sodium Succinate buffer (50 mM, pH 5.0)

  • Sodium Bisulfite

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification columns (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filters

Procedure:

  • Antibody Preparation:

    • Dialyze the stock solution of the mAb against the Reaction Buffer to remove any interfering substances.

    • Adjust the concentration of the mAb to 5-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMA to a final concentration of 10 mM.

    • Note: this compound is sensitive to moisture. Handle accordingly.

  • Reversible Sulfonation of this compound: [4]

    • In a separate vial, treat the this compound solution with a 5-fold molar excess of sodium bisulfite.

    • The reaction should be performed in a 9:1 mixture of DMA and 50 mM sodium succinate, pH 5.0.[4]

    • This step temporarily sulfonates the imine moiety of DGN549, improving its aqueous solubility and preventing aggregation during conjugation.

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the sulfonated this compound to the prepared mAb solution.[4]

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours with gentle agitation.

  • Reaction Quenching:

    • Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine, to a final concentration of 50 mM.

    • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of this compound ADC

This protocol describes the purification of the newly synthesized ADC to remove unconjugated payload and other impurities.

Materials:

  • Crude this compound ADC solution from Protocol 1

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)

  • Disposable gel filtration columns (e.g., NAP-25)[4]

Procedure:

  • Initial Buffer Exchange:

    • Equilibrate a disposable gel filtration column with Purification Buffer.

    • Apply the quenched reaction mixture to the column to remove the majority of unconjugated this compound and quenching agent.

    • Collect the eluate containing the ADC.

  • Concentration and Final Purification:

    • Concentrate the ADC solution using an Amicon Ultra centrifugal filter.

    • For higher purity, perform a final purification step using an SEC system equilibrated with the Purification Buffer.

    • Collect the monomeric ADC peak.

Protocol 3: Characterization of this compound ADC

This protocol outlines the key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for DGN549 (typically around 320-340 nm).

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl) equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Monitor the elution profile at 280 nm.

  • The percentage of the monomeric peak relative to the total peak area indicates the purity and extent of aggregation.

3. Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC): [4]

  • HIC can be used to assess the heterogeneity of the ADC produced by lysine conjugation.

  • Use a column with a less hydrophobic stationary phase compared to what is typically used for auristatin or maytansinoid ADCs.[4]

  • Elute with a decreasing salt gradient. Lysine-conjugated ADCs will typically elute as a broad peak, reflecting the various DAR species and conjugation sites.[4]

4. In Vitro Cytotoxicity Assay:

  • Plate target cancer cells (e.g., FRα-positive NCI-H2110) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound.

  • Incubate for 72-96 hours.

  • Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of this compound ADC

DGN549_ADC_Pathway ADC This compound ADC Receptor Tumor Antigen (e.g., FRα) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (DGN549) Lysosome->Payload_Release Proteolytic Cleavage DNA Nuclear DNA Payload_Release->DNA Diffusion into Nucleus DNA_Alkylation DNA Alkylation & Cross-linking DNA->DNA_Alkylation DDR DNA Damage Response (DDR) DNA_Alkylation->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow for this compound ADC Synthesis

DGN549_ADC_Workflow Start Start mAb_Prep Antibody Preparation Start->mAb_Prep DGN549_Prep This compound Sulfonation Start->DGN549_Prep Conjugation Lysine Conjugation mAb_Prep->Conjugation DGN549_Prep->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for this compound ADC synthesis.

Logical Relationship of ADC Characterization

ADC_Characterization_Logic ADC_Product Purified This compound ADC Biophysical Biophysical Characterization ADC_Product->Biophysical Functional Functional Characterization ADC_Product->Functional DAR DAR (UV-Vis) Biophysical->DAR Purity Purity (SEC) Biophysical->Purity Hydrophobicity Hydrophobicity (HIC) Biophysical->Hydrophobicity InVitro In Vitro Potency (IC50) Functional->InVitro InVivo In Vivo Efficacy (Tumor Growth) Functional->InVivo

Caption: Characterization of this compound ADCs.

References

DGN549-L Antibody Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the DNA-alkylating agent DGN549-L to antibodies via lysine residues. The information is compiled from scientific literature to guide the synthesis of antibody-drug conjugates (ADCs) for research and development purposes.

Introduction

This compound is a potent DNA-alkylating agent designed for covalent attachment to monoclonal antibodies (mAbs) through a linker that targets lysine residues.[1][2][3] This process, known as lysine-directed conjugation, results in the formation of a heterogeneous mixture of antibody-drug conjugates (ADCs) with varying drug-to-antibody ratios (DARs).[4] The DGN549 payload is a pyrrolobenzodiazepine (PBD) dimer, a class of cytotoxic agents known for their ability to crosslink DNA, leading to cell death.[5] ADCs created with this compound enable the targeted delivery of this highly potent cytotoxic payload to antigen-expressing cells, enhancing the therapeutic window by minimizing systemic toxicity.[4][5]

This document provides a protocol for the conjugation of this compound to an antibody, followed by methods for the characterization of the resulting ADC.

Signaling Pathway of DGN549-Based ADCs

The mechanism of action for a DGN549-based ADC involves several key steps, from target recognition to the induction of cell death.

DGN549_ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Surface Antigen (e.g., FRα, CD123) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released DGN549 Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Nucleus Nucleus Payload->Nucleus 5. Nuclear Translocation DNA DNA Payload->DNA 6. DNA Crosslinking Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 7. Damage Sensing

Caption: Mechanism of action for a DGN549-based ADC.

Experimental Protocols

This section details the materials and methods for the conjugation of this compound to a monoclonal antibody and the subsequent characterization of the ADC.

Materials
MaterialSupplierNotes
Monoclonal Antibody (mAb)User-definede.g., Anti-FRα or Anti-CD123
This compoundMedchemExpress, Immunomart, etc.Store at -20°C.[2]
Dimethylacetamide (DMA)Sigma-AldrichAnhydrous
Borate BufferUser-prepared50 mM, pH 8.0
Desalting ColumnsGE HealthcareSephadex G-25 or equivalent
Hydrophobic Interaction Chromatography (HIC) ColumnSepax TechnologiesProteomix HIC Ethyl-NP5 or equivalent
Ammonium SulfateSigma-AldrichFor HIC mobile phase
Potassium PhosphateSigma-AldrichFor HIC mobile phase
Isopropyl Alcohol (IPA)Sigma-AldrichFor HIC mobile phase
This compound Conjugation to Antibody (Lysine-Directed)

This protocol describes the reaction of this compound with the lysine residues of a monoclonal antibody.

DGN549L_Conjugation_Workflow mAb 1. Prepare Antibody (in Borate Buffer) Reaction 3. Conjugation Reaction (mAb + this compound) mAb->Reaction DGN549L 2. Prepare this compound (dissolve in DMA) DGN549L->Reaction Purification 4. Purification (Desalting Column) Reaction->Purification Characterization 5. Characterization (HIC, MS, etc.) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Workflow for this compound antibody conjugation.

Procedure:

  • Antibody Preparation:

    • Dialyze the stock solution of the monoclonal antibody against 50 mM borate buffer (pH 8.0).

    • Adjust the final concentration of the antibody to 10 mg/mL in the borate buffer.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous dimethylacetamide (DMA).

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution to achieve a desired molar excess of the payload. A typical starting point is an 8-fold molar excess of this compound to the antibody.

    • Ensure the final concentration of DMA in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Following incubation, purify the resulting ADC from unreacted this compound and DMA using a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS), pH 7.4.

    • Collect the protein-containing fractions.

  • Storage:

    • Determine the concentration of the purified ADC.

    • Store the final ADC product at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

The synthesized ADC should be characterized to determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.

1. Drug-to-Antibody Ratio (DAR) Measurement:

The average DAR can be determined using UV-Vis spectrophotometry or mass spectrometry. For a more detailed analysis of the distribution of different DAR species, Hydrophobic Interaction Chromatography (HIC) is recommended.

2. Hydrophobic Interaction Chromatography (HIC) Protocol:

HIC separates ADC species based on their hydrophobicity. Since this compound is hydrophobic, antibodies with a higher number of conjugated drug molecules will be more hydrophobic and will elute later from the HIC column.

  • Column: Proteomix HIC Ethyl-NP5, 5 µm, 7.8 x 100 mm.

  • Mobile Phase A: 1.5 M ammonium sulfate, 50 mM potassium phosphate, pH 5.8.

  • Mobile Phase B: 50 mM potassium phosphate, pH 6.6 with 25% isopropanol (IPA).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0% to 100% B over 45 minutes.

Expected Results: Lysine-conjugated ADCs typically show a heterogeneous profile on HIC, with multiple overlapping peaks corresponding to different DAR values. In contrast, site-specific conjugates would appear as a more defined, single major peak.

Comparative Data

The choice of conjugation chemistry can significantly impact the therapeutic index of an ADC. The following table summarizes a comparison between lysine-directed and site-specific cysteine-directed conjugation of DGN549 from a published study.[6]

FeatureLysine-Conjugated ADC (this compound)Site-Specific Cysteine-Conjugated ADCReference
Conjugation Site Surface-accessible lysine residuesEngineered cysteine residues[6]
Heterogeneity High (mixture of DARs and isomers)Low (defined DAR, typically 2)[4][6]
Therapeutic Index LowerImproved[4][6][7]
Tolerability LowerImproved[6]
Efficacy Potent, but can be limited by toxicityPotent, with potential for improved efficacy[6]

Conclusion

The this compound linker-payload system allows for the generation of potent ADCs through conjugation to lysine residues on a monoclonal antibody. While this method is straightforward, it produces a heterogeneous product. The protocols outlined in these application notes provide a framework for the synthesis and characterization of this compound-based ADCs. For applications requiring a more homogeneous product with a potentially improved therapeutic index, site-specific conjugation methods should be considered.[4][6] Researchers should carefully characterize the resulting ADCs to ensure quality and consistency for preclinical evaluation.

References

Application Notes and Protocols for DGN549-L Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of DGN549-L to antibodies via lysine residues, a critical step in the development of Antibody-Drug Conjugates (ADCs). This compound is a potent DNA alkylating agent designed for targeted delivery to cancer cells.[1][2][3] This document outlines the experimental workflow, materials required, and characterization methods for the resulting ADCs.

Introduction

This compound is a linker-payload that enables the covalent attachment of the DGN549 cytotoxic agent to monoclonal antibodies (mAbs).[1][2][3] The linker contains an N-hydroxysuccinimide (NHS) ester reactive group that specifically targets primary amines, such as the epsilon-amine of lysine residues on the surface of the antibody.[2] This conjugation method results in a heterogeneous mixture of ADC species with varying Drug-to-Antibody Ratios (DARs).[4] Careful control of the reaction conditions is crucial to achieve a desired DAR, which typically ranges from 2.5 to 3.0 for lysine-conjugated ADCs.[1] The resulting ADC is designed to bind to its target antigen on cancer cells, internalize, and release the DGN549 payload, which then alkylates DNA, leading to cell death.

Mechanism of Action: DNA Alkylation

The cytotoxic payload of this compound, DGN549, is a DNA alkylator. Upon release within the target cell, it covalently modifies DNA, leading to disruption of DNA replication and transcription, ultimately inducing apoptosis.

ADC This compound ADC TargetCell Target Cancer Cell ADC->TargetCell Binding Internalization Internalization TargetCell->Internalization PayloadRelease Payload Release (DGN549) Internalization->PayloadRelease DNA Nuclear DNA PayloadRelease->DNA Alkylation DNA Alkylation DNA->Alkylation Apoptosis Cell Death (Apoptosis) Alkylation->Apoptosis

Mechanism of action for this compound ADC.

Experimental Protocol: this compound Conjugation to Antibodies

This protocol is based on established methods for lysine conjugation of NHS ester-containing payloads to antibodies.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • This compound (stored at -20°C, protected from light and moisture)

  • Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4

  • Quenching Solution: e.g., 100 mM glycine or Tris buffer

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

  • Analytical instruments for characterization: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, Mass Spectrometer (for DAR determination).

Experimental Workflow:

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization mAb Antibody Solution (e.g., in PBS) Reaction Incubate mAb with This compound (Controlled Stoichiometry) mAb->Reaction DGN549_L This compound Stock (in DMA/DMSO) DGN549_L->Reaction Quench Quench Reaction (e.g., Glycine) Reaction->Quench Purify Purify ADC (SEC or TFF) Quench->Purify Characterize Characterize ADC (UV-Vis, HIC, MS) Purify->Characterize

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with DGN549-L for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2] This targeted delivery approach aims to enhance the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.[3] DGN549 is a novel, highly potent DNA-alkylating agent belonging to the indolinobenzodiazepine (IGN) dimer class of payloads.[4][5] Unlike DNA cross-linking agents, DGN549 alkylates DNA through a single imine moiety, which has been shown to result in improved tolerability in preclinical models.[5][6]

DGN549-L is a derivative of DGN549 that is specifically designed for conjugation to antibodies via lysine residues.[7] This document provides detailed application notes and protocols for the development and preclinical evaluation of ADCs utilizing this compound for the treatment of solid tumors.

Mechanism of Action: DGN549 Payload

The cytotoxic payload of the ADC, once released inside the target cancer cell, is the ultimate effector of cell death. DGN549 is a DNA alkylating agent that exerts its cytotoxic effect through the following proposed signaling pathway:

After the ADC is internalized and trafficked to the lysosome, the DGN549 payload is released. The payload then translocates to the nucleus and binds to the minor groove of DNA, where it alkylates a guanine residue.[4] This DNA damage can trigger a series of downstream events. In many cancer cells, this leads to the activation of DNA damage response (DDR) pathways. If the damage is irreparable, it can induce apoptosis. However, many tumors exhibit resistance to apoptosis. In such cases, extensive DNA damage caused by alkylating agents can trigger a regulated form of necrotic cell death. This process is often dependent on the activation of Poly (ADP-ribose) polymerase (PARP).[8] Overactivation of PARP can lead to a significant depletion of cellular NAD+ and ATP, culminating in energy collapse and necrotic cell death.[8]

DGN549_Signaling_Pathway Proposed Signaling Pathway of DGN549 Payload cluster_cell Target Cancer Cell ADC_Internalization 1. ADC Internalization & Lysosomal Trafficking Payload_Release 2. DGN549 Payload Release ADC_Internalization->Payload_Release Nuclear_Translocation 3. Nuclear Translocation Payload_Release->Nuclear_Translocation DNA_Alkylation 4. DNA Alkylation (Guanine Adduct) Nuclear_Translocation->DNA_Alkylation DDR_Activation 5. DNA Damage Response (DDR) DNA_Alkylation->DDR_Activation Apoptosis 6a. Apoptosis DDR_Activation->Apoptosis Apoptosis-proficient cells PARP_Activation 6b. PARP Activation DDR_Activation->PARP_Activation Apoptosis-resistant cells NAD_ATP_Depletion 7. NAD+ / ATP Depletion PARP_Activation->NAD_ATP_Depletion Necrotic_Cell_Death 8. Necrotic Cell Death NAD_ATP_Depletion->Necrotic_Cell_Death

Proposed signaling pathway of the DGN549 payload.

Experimental Protocols

A critical aspect of ADC development is the rigorous preclinical evaluation of its biological activity. The following protocols provide a framework for assessing the in vitro and in vivo performance of this compound based ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC and isotype control ADC

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[9][10]

  • Prepare serial dilutions of the this compound ADC and isotype control ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C, 5% CO2.[9]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, 5% CO2.[11]

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells End End Add_ADCs 2. Add Serial Dilutions of ADC Seed_Cells->Add_ADCs Incubate 3. Incubate for 72-120h Add_ADCs->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data 8. Calculate IC50 Read_Absorbance->Analyze_Data Analyze_Data->End

Workflow for the in vitro cytotoxicity assay.
Bystander Killing Assay

This assay evaluates the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[12]

  • Complete cell culture medium

  • This compound ADC and isotype control ADC

  • 96-well plate (black-walled, clear-bottom for fluorescence)

  • Fluorescence plate reader or imaging system

Protocol:

  • Co-culture Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a constant total cell number per well.[12] Include monocultures of each cell line as controls.

  • Allow cells to adhere overnight.

  • Treat the co-cultures and monocultures with a concentration of this compound ADC that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.[12]

  • Incubate for 72-120 hours.

  • Measure the fluorescence of the GFP-expressing Ag- cells to determine their viability.

  • Compare the viability of the Ag- cells in the co-culture to the Ag- monoculture to quantify the bystander effect.

Bystander_Assay_Workflow Bystander Killing Assay Workflow Start Start CoCulture_Cells 1. Co-culture Ag+ and Ag- (GFP) Cells Start->CoCulture_Cells End End Add_ADC 2. Add this compound ADC CoCulture_Cells->Add_ADC Incubate 3. Incubate for 72-120h Add_ADC->Incubate Measure_Fluorescence 4. Measure GFP Fluorescence Incubate->Measure_Fluorescence Analyze_Data 5. Quantify Bystander Killing Measure_Fluorescence->Analyze_Data Analyze_Data->End

Workflow for the bystander killing assay.
ADC Internalization Assay

This assay confirms that the ADC is internalized by the target cells upon binding to its surface antigen.

Materials:

  • Target antigen-positive cell line

  • This compound ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore

  • Live-cell imaging system or flow cytometer

  • Complete cell culture medium

  • 96-well imaging plates or flow cytometry tubes

Protocol:

  • Seed target cells in an appropriate vessel and allow them to adhere.

  • Add the fluorescently labeled this compound ADC to the cells at a predetermined concentration.

  • Incubate at 37°C to allow for internalization. A 4°C control can be included to assess surface binding without internalization.

  • For live-cell imaging, acquire images at regular intervals to visualize the internalization process. The signal from pH-sensitive dyes will increase in the acidic environment of the endosomes and lysosomes.

  • For flow cytometry, at various time points, wash the cells to remove unbound ADC, detach them, and analyze the fluorescence intensity of the cell population.

In Vivo Efficacy in Solid Tumor Xenograft Models

This study evaluates the anti-tumor activity of the this compound ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human solid tumor cell line that expresses the target antigen

  • This compound ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Protocol:

  • Subcutaneously implant the tumor cells into the flank of the mice.[13]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]

  • Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).

  • Administer the treatments intravenously at a predetermined schedule (e.g., once or twice a week).

  • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Data Presentation

The quantitative data from the aforementioned experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound ADC

Cell LineTarget Antigen ExpressionThis compound ADC IC50 (ng/mL)Isotype Control ADC IC50 (ng/mL)
Cell Line AHigh
Cell Line BMedium
Cell Line CNegative

Table 2: In Vivo Efficacy of this compound ADC in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Growth Inhibition (%)Complete Regressions (%)Mean Body Weight Change (%)
Vehicle Control-QWx400
Isotype Control ADCQWx4
This compound ADCQWx4
This compound ADCQWx4

Conclusion

The development of ADCs with novel payloads like DGN549 holds significant promise for the treatment of solid tumors. The protocols and application notes provided herein offer a comprehensive guide for the preclinical evaluation of this compound based ADCs. Rigorous in vitro and in vivo testing is paramount to selecting ADC candidates with the optimal therapeutic index for further clinical development. The unique DNA alkylation mechanism of DGN549, coupled with its potential for bystander killing, makes it an attractive payload for targeting heterogeneous solid tumors.

References

Application Notes and Protocols for DGN549-L in Site-Specific Antibody Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN549-L is a potent DNA alkylating agent designed for the development of Antibody-Drug Conjugates (ADCs). It incorporates a linker terminating in an N-hydroxysuccinimide (NHS) ester, enabling covalent attachment to lysine residues on a monoclonal antibody (mAb). This method, while effective, results in a heterogeneous distribution of the cytotoxic payload. Understanding the characteristics and performance of this compound-based ADCs is crucial for the rational design of novel cancer therapeutics.

These application notes provide a comprehensive overview of the use of this compound for the creation of lysine-conjugated ADCs, including detailed experimental protocols, quantitative performance data, and a discussion of the underlying mechanism of action. The information is based on a systematic comparison with site-specific cysteine-conjugated ADCs, offering valuable insights into the impact of conjugation chemistry on ADC properties.[1][2][3]

Mechanism of Action

The cytotoxic component of this compound is an indolinobenzodiazepine dimer, which exerts its anti-cancer effect through DNA alkylation. Upon internalization of the ADC by a target cancer cell and subsequent release of the payload, the DGN549 molecule binds to the minor groove of DNA and alkylates it. This covalent modification of DNA disrupts its replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Cytotoxicity ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released DGN549 Lysosome->Payload Proteolytic Cleavage DNA Nuclear DNA Payload->DNA Enters Nucleus Alkylation DNA Alkylation DNA->Alkylation Minor Groove Binding Apoptosis Cell Death (Apoptosis) Alkylation->Apoptosis DNA Damage Response Start Start Ab_Prep Antibody Preparation (Buffer Exchange) Start->Ab_Prep DGN_Prep This compound Stock Solution Prep Start->DGN_Prep Conjugation Conjugation Reaction (mAb + this compound) Ab_Prep->Conjugation DGN_Prep->Conjugation Purification Purification (Size Exclusion) Conjugation->Purification Characterization Characterization (UV-Vis, SEC, LC-MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for DGN549-L Drug-to-Antibody Ratio Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and calculating the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the DNA alkylating agent DGN549-L. This compound is conjugated to antibodies via lysine residues, resulting in a heterogeneous mixture of ADC species.[1][2] Accurate determination of the average DAR is critical as it directly impacts the efficacy and safety of the ADC.[3]

Data Summary

The following table summarizes the reported drug-to-antibody ratio for a this compound-based ADC. This quantitative data is essential for batch-to-batch consistency and for correlating the DAR with in vitro and in vivo performance.

ADC IdentifierConjugation MethodAverage Drug-to-Antibody Ratio (DAR)
ADC 2cLysine-directed3.5

Table 1: Reported Drug-to-Antibody Ratio for a this compound ADC. The data is sourced from a study by Bai et al. (2020)[3].

Experimental Protocols

Accurate DAR determination is crucial for the characterization and quality control of ADCs. Several analytical techniques can be employed for this purpose. Below are detailed protocols for three commonly used methods for analyzing lysine-conjugated ADCs like those containing this compound.

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC) HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs and estimating the average DAR. It separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules.

Workflow for HIC-HPLC Analysis of this compound ADC

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC-HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare this compound ADC sample at 1-2 mg/mL in Mobile Phase A Injection Inject sample onto HIC column Sample_Prep->Injection Load Gradient Apply a descending salt gradient (e.g., ammonium sulfate) Injection->Gradient Elute Detection Monitor absorbance at 280 nm Gradient->Detection Detect Integration Integrate the broad peak representing all DAR species Detection->Integration Acquire Data Calculation Calculate average DAR based on peak area distribution (if species are resolved) or correlate with other methods Integration->Calculation Analyze

Caption: Workflow for this compound ADC DAR analysis by HIC-HPLC.

Materials:

  • This compound conjugated antibody

  • HIC HPLC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the this compound ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the prepared ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • For lysine-conjugated ADCs like this compound, a broad, unresolved peak is often observed due to the high degree of heterogeneity in both the number of drugs per antibody and the conjugation sites.[3]

    • While individual DAR species may not be resolved, the chromatogram provides a characteristic profile of the ADC's hydrophobicity.

    • For ADCs with partially resolved peaks, the average DAR can be estimated by calculating the weighted average of the peak areas of the different DAR species.

Protocol 2: DAR Determination by UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward method for determining the average DAR, provided the drug and the antibody have distinct absorbance maxima.

Logical Flow for UV/Vis DAR Calculation

UV_Vis_Logic cluster_measure Absorbance Measurement cluster_calc Concentration Calculation cluster_dar DAR Calculation Measure_280 Measure ADC absorbance at 280 nm (A280) Calc_Ab Calculate antibody concentration using Beer-Lambert Law and correction for drug absorbance Measure_280->Calc_Ab Calc_Drug Calculate drug concentration using Beer-Lambert Law and correction for antibody absorbance Measure_280->Calc_Drug Measure_Drug Measure ADC absorbance at drug's λmax (Aλmax) Measure_Drug->Calc_Ab Measure_Drug->Calc_Drug Calc_DAR DAR = [Drug] / [Antibody] Calc_Ab->Calc_DAR Calc_Drug->Calc_DAR

Caption: Logical flow for calculating DAR using UV/Vis spectroscopy.

Materials:

  • This compound conjugated antibody

  • Unconjugated antibody

  • This compound drug-linker

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm (εAb,280).

    • Measure the molar extinction coefficients of the this compound drug-linker at 280 nm (εDrug,280) and at its own absorbance maximum (εDrug,λmax).

  • Measure ADC Absorbance:

    • Prepare a solution of the this compound ADC in a suitable buffer (e.g., PBS).

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).

  • Calculate Concentrations and DAR:

    • The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following equations, which account for the spectral overlap:

      [Ab] = (A280 * εDrug,λmax - Aλmax * εDrug,280) / (εAb,280 * εDrug,λmax - εAb,λmax * εDrug,280)

      [Drug] = (Aλmax * εAb,280 - A280 * εAb,λmax) / (εDrug,λmax * εAb,280 - εDrug,280 * εAb,λmax)

    • Calculate the average DAR:

      DAR = [Drug] / [Ab]

Protocol 3: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a more detailed analysis of the ADC, allowing for the determination of the distribution of different DAR species and a more accurate average DAR calculation.

Experimental Workflow for LC-MS DAR Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Deglycosylation Optional: Deglycosylate ADC with PNGase F Reduction Reduce interchain disulfide bonds (e.g., with DTT) Deglycosylation->Reduction RP_HPLC Separate light and heavy chains using Reversed-Phase HPLC Reduction->RP_HPLC MS_Analysis Analyze eluting chains by mass spectrometry RP_HPLC->MS_Analysis Deconvolution Deconvolute mass spectra to obtain chain masses MS_Analysis->Deconvolution DAR_Calculation Calculate DAR based on the relative abundance of drug-loaded and unloaded chains Deconvolution->DAR_Calculation

Caption: Workflow for LC-MS based DAR determination of this compound ADC.

Materials:

  • This compound conjugated antibody

  • PNGase F (optional)

  • Dithiothreitol (DTT)

  • LC-MS system (e.g., Q-TOF) with a reversed-phase column (e.g., C4)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • (Optional) To simplify the mass spectra, deglycosylate the ADC by incubating with PNGase F.

    • Reduce the ADC by adding DTT to a final concentration of 10-20 mM and incubating at 37°C for 30 minutes to separate the light and heavy chains.

  • LC-MS Method:

    • Equilibrate the reversed-phase column with a low percentage of Mobile Phase B.

    • Inject the reduced ADC sample.

    • Apply a gradient of increasing Mobile Phase B to elute the light and heavy chains.

    • The eluent is directly introduced into the mass spectrometer for analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different light and heavy chain species.

    • Identify the peaks corresponding to the naked chains and chains conjugated with one or more this compound molecules.

    • Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their relative abundance from the peak intensities in the deconvoluted mass spectrum.

Mechanism of Action and Cellular Fate

DGN549 is a DNA alkylating agent.[1][2] Upon internalization of the ADC and release of the payload, DGN549 exerts its cytotoxic effect by binding to DNA, which can lead to DNA damage and ultimately trigger apoptosis.

General Mechanism of DNA Alkylating Agents

DNA_Alkylation Alkylating_Agent DGN549 Payload DNA Nuclear DNA Alkylating_Agent->DNA Covalent Binding Alkylated_DNA Alkylated DNA DNA->Alkylated_DNA DNA_Damage DNA Damage (e.g., cross-linking, strand breaks) Alkylated_DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ADC_Trafficking ADC_Circulation ADC in Circulation Tumor_Cell Tumor Cell ADC_Circulation->Tumor_Cell Binding Binding to Surface Antigen Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload_Action Payload Action (e.g., DNA Alkylation) Payload_Release->Payload_Action Apoptosis Cell Death Payload_Action->Apoptosis

References

Application Notes: In Vitro Cytotoxicity Assays for DGN549-L Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells expressing a target antigen.[1][2] DGN549-L is a highly potent DNA alkylating agent used as a payload in ADCs.[2][3] It is conjugated to the antibody via lysine residues.[3] Upon binding to the target receptor on the cancer cell surface, the ADC is internalized, and the DGN549 payload is released, leading to DNA damage and subsequent cell death.[2] Due to the lipophilic nature of DGN549, it can also permeate the cell membrane and affect adjacent, antigen-negative tumor cells in a phenomenon known as the "bystander effect."[4]

Evaluating the cytotoxic potential of this compound ADCs in vitro is a critical step in the preclinical development process.[5][6] These assays help determine the ADC's potency (often expressed as the IC50 value), specificity for target-expressing cells, and its capacity for bystander killing.[4][6] This document provides detailed protocols for standard monoculture cytotoxicity assays and co-culture assays to assess the bystander effect.

Mechanism of Action of this compound ADCs

The therapeutic action of a this compound ADC begins with the specific binding of its antibody component to a tumor-associated antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, typically into endosomes, which then mature into lysosomes. Inside the lysosome, the linker connecting the DGN549 payload to the antibody is cleaved, releasing the active DNA alkylator into the cytoplasm. DGN549 then translocates to the nucleus, where it alkylates DNA, causing irreversible damage that triggers the cell's apoptotic machinery, leading to cell death. The diffusible nature of the DGN549 payload allows it to exit the target cell and enter neighboring cells, inducing cytotoxicity in them regardless of their antigen expression status.[4]

DGN549_Mechanism cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC This compound ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosomal Processing Internalization->Lysosome 3. Trafficking Payload_Release DGN549 Release Lysosome->Payload_Release 4. Payload Release DNA_Alkylation Nuclear Translocation & DNA Alkylation Payload_Release->DNA_Alkylation 5. DNA Damage Bystander_Entry Payload Entry (Diffusion) Payload_Release->Bystander_Entry A. Bystander Effect (Payload Diffusion) Apoptosis Apoptosis DNA_Alkylation->Apoptosis 6. Cell Death Bystander_DNA_Alkylation Nuclear Translocation & DNA Alkylation Bystander_Entry->Bystander_DNA_Alkylation B. DNA Damage Bystander_Apoptosis Apoptosis Bystander_DNA_Alkylation->Bystander_Apoptosis C. Cell Death

Caption: Mechanism of action for a this compound ADC and its bystander effect.

Experimental Protocols

A general workflow is essential for obtaining reproducible results in ADC cytotoxicity assays. The process involves optimizing cell seeding density, treating cells with the ADC, incubating for a duration sufficient to observe the payload's effect, and finally, measuring cell viability.[6][7]

Experimental_Workflow start Start seed_cells 1. Seed Cells (Antigen +/-) in 96-well plates start->seed_cells incubate1 2. Incubate Overnight (Allow cells to adhere) seed_cells->incubate1 prepare_adc 3. Prepare ADC Serial Dilutions incubate1->prepare_adc treat_cells 4. Add ADC Dilutions & Control Articles to Cells prepare_adc->treat_cells incubate2 5. Incubate for 72-144 hours treat_cells->incubate2 add_reagent 6. Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 7. Incubate as per Reagent Protocol add_reagent->incubate3 read_plate 8. Measure Signal (Absorbance or Luminescence) incubate3->read_plate analyze 9. Analyze Data (Calculate % Viability and IC50) read_plate->analyze end End analyze->end Bystander_Logic cluster_setup Experimental Setup cluster_analysis Data Comparison Monoculture Condition 1: Monoculture (Antigen-Negative Cells Only) Treat Treat both conditions with This compound ADC dilutions Monoculture->Treat Coculture Condition 2: Co-Culture (Antigen-Positive + Antigen-Negative Cells) Coculture->Treat Measure Measure Viability of Antigen-Negative Cells Treat->Measure Result_Mono IC50 on Ag-Negative Cells (Monoculture) Measure->Result_Mono Result_Co IC50 on Ag-Negative Cells (Co-Culture) Measure->Result_Co Conclusion Compare IC50 Values If IC50(Co-Culture) < IC50(Monoculture), Bystander Effect is Confirmed Result_Mono->Conclusion Result_Co->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: DGN549-L Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DGN549-L conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of the DNA alkylating agent this compound to antibodies via lysine residues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a typical starting protocol for conjugating this compound to an antibody?

A detailed experimental protocol for a standard lysine-directed conjugation of this compound is provided below. This protocol aims for a Drug-to-Antibody Ratio (DAR) in the range of 2.5-3.0, a common target for lysine-conjugated ADCs.[1]

Experimental Protocol: this compound Lysine Conjugation

1. Antibody Preparation:

  • Start with a purified antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 2-10 mg/mL. We recommend using an antibody that is >95% pure.[2]

  • If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable conjugation buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[3][4]

2. This compound Preparation:

  • This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5]

  • Immediately before use, dissolve this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) to create a 10 mM stock solution.[5][6] Do not store the reconstituted reagent.[4]

3. Conjugation Reaction:

  • Adjust the antibody solution to the desired pH for conjugation (typically pH 8.3-9.0 for lysine targeting).[4]

  • Add a 3- to 5-fold molar excess of the this compound stock solution to the antibody solution.[6] The optimal ratio may need to be determined empirically for each antibody.

  • Perform the addition dropwise while gently stirring the antibody solution to avoid localized high concentrations of the organic solvent, which can promote aggregation.[3] The final concentration of the organic solvent should not exceed 10% (v/v).[4]

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.[3][5]

4. Quenching and Purification:

  • To stop the reaction, add a quenching reagent such as 1 M Tris or glycine to a final concentration of 50-100 mM to react with any excess this compound.[5]

  • Purify the resulting Antibody-Drug Conjugate (ADC) from unconjugated this compound and other reaction components. Size Exclusion Chromatography (SEC) using a desalting column (e.g., G25) is a common and effective method.[5]

The following diagram illustrates the general workflow for this compound conjugation.

DGN549L_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange to pH 8.3-8.5) Conjugation Conjugation Reaction (1-2h, RT, Dark) Molar Excess: 3-5x Antibody_Prep->Conjugation DGN549L_Prep This compound Preparation (Dissolve in DMSO) DGN549L_Prep->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purification (Size Exclusion Chromatography) Quench->Purification Analysis Characterization (DAR, Aggregation, Purity) Purification->Analysis

Figure 1. Experimental workflow for this compound lysine conjugation.

Q2: My Drug-to-Antibody Ratio (DAR) is consistently low. How can I increase it?

A low DAR can compromise the efficacy of your ADC.[7] Several factors can lead to a low DAR, from suboptimal reaction conditions to issues with the reagents themselves.

Troubleshooting Low DAR
Potential Cause Recommended Action Quantitative Goal
Incorrect Reaction pH Lysine's ε-amino group requires deprotonation to be nucleophilic. Ensure the reaction buffer pH is between 8.3 and 9.0.[4]Maintain pH within ±0.2 units of the target.
Insufficient Molar Excess of this compound The reaction is concentration-dependent. Increase the molar excess of this compound relative to the antibody.Titrate the molar excess from 5x up to 15x.[3]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) or contaminants like BSA will compete with lysine residues for this compound.[2]Ensure antibody is >95% pure and in an amine-free buffer.
Low Antibody Concentration Dilute antibody solutions can lead to slower reaction kinetics.[2]Concentrate the antibody to at least 2 mg/mL.[2]
Degraded this compound This compound contains a moisture-sensitive NHS ester.[4] Always use freshly prepared this compound solution for each reaction.Use this compound solution within 1 hour of preparation.

The logical flow for troubleshooting a low DAR is depicted in the diagram below.

Low_DAR_Troubleshooting Start Low DAR Observed Check_pH Verify Reaction Buffer pH (Is it 8.3-9.0?) Start->Check_pH Check_Purity Check Antibody Purity & Buffer (Is it >95% pure & amine-free?) Check_pH->Check_Purity Yes Adjust_pH Adjust pH to 8.3-9.0 Check_pH->Adjust_pH No Check_Molar_Ratio Evaluate this compound Molar Ratio (Is it sufficient?) Check_Purity->Check_Molar_Ratio Yes Purify_Ab Purify Antibody / Buffer Exchange Check_Purity->Purify_Ab No Check_Reagent Assess this compound Reagent (Was it freshly prepared?) Check_Molar_Ratio->Check_Reagent Yes Increase_Ratio Increase Molar Excess of this compound Check_Molar_Ratio->Increase_Ratio No Use_Fresh_Reagent Use Freshly Prepared this compound Check_Reagent->Use_Fresh_Reagent No Success DAR Improved Check_Reagent->Success Yes Adjust_pH->Check_Purity Purify_Ab->Check_Molar_Ratio Increase_Ratio->Success Use_Fresh_Reagent->Success

Figure 2. Troubleshooting logic for low Drug-to-Antibody Ratio (DAR).

Q3: I'm observing significant aggregation in my final ADC product. What are the causes and solutions?

Aggregation is a common issue with ADCs, particularly when conjugating hydrophobic payloads like DGN549.[3] Aggregates can reduce therapeutic efficacy and may cause immunogenicity.[3][4]

Troubleshooting ADC Aggregation
Potential Cause Recommended Action Quantitative Goal
High Hydrophobicity A high DAR increases the surface hydrophobicity of the antibody, promoting self-association.Aim for a lower average DAR (e.g., 2-4). Reduce the molar excess of this compound.
Unfavorable Buffer Conditions Incorrect pH or low salt concentration can lead to colloidal instability.[3]Maintain pH at the optimal level for antibody stability (often near neutral, post-conjugation). Ensure adequate salt concentration (e.g., 150 mM NaCl).
High Concentration of Organic Solvent Organic solvents like DMSO, used to dissolve this compound, can denature the antibody at high concentrations.[3]Keep the final organic solvent concentration below 10% (v/v), ideally below 5%. Add the this compound solution slowly to the antibody.
Antibody Instability The antibody itself may be prone to aggregation under the reaction conditions.Consider screening different antibody clones or formulations for better stability. Immobilizing the antibody on a solid support (e.g., Protein A resin) during conjugation can prevent aggregation by physically separating the molecules.[3][4]

Q4: Which analytical techniques are essential for characterizing my this compound ADC?

Proper characterization is critical to confirm the success of the conjugation and to diagnose any issues. A combination of techniques is recommended to assess the key quality attributes of the ADC.

Key ADC Characterization Techniques
Technique Parameter Measured Typical Observation for this compound ADC
Hydrophobic Interaction Chromatography (HIC) DAR distribution and heterogeneity.[8][9][10]Lysine-conjugated ADCs typically show a broad peak, reflecting the heterogeneous population of different DAR species.[1]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Aggregation (dimers, multimers) and absolute molecular weight.[1][11][12]A primary monomer peak should be observed. The presence of earlier-eluting peaks indicates aggregation. SEC-MALS can quantify the percentage of aggregates.[13]
UV/Vis Spectrophotometry Average DAR (estimation).[12]A relatively simple and quick method to estimate the average number of drug molecules per antibody.
Liquid Chromatography-Mass Spectrometry (LC-MS) Precise average DAR and distribution of species.[12]Provides accurate mass measurements to confirm the identity of different DAR species and calculate a precise average DAR.

The relationship between these analytical techniques and the critical quality attributes of an ADC is shown below.

ADC_Analysis_Map DAR Drug-to-Antibody Ratio (DAR) Aggregation Aggregation Heterogeneity Heterogeneity HIC HIC HIC->DAR HIC->Heterogeneity SEC_MALS SEC-MALS SEC_MALS->Aggregation LC_MS LC-MS LC_MS->DAR LC_MS->Heterogeneity UV_Vis UV/Vis UV_Vis->DAR

Figure 3. Analytical techniques for key ADC quality attributes.

References

DGN549-L ADC Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Antibody-Drug Conjugates (ADCs) using the DGN549-L payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent DNA alkylating agent used as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1][2] It is designed to be conjugated to monoclonal antibodies (mAbs), which then selectively deliver the payload to target cancer cells. Once internalized by the cancer cell, the DGN549 payload is released and exerts its cytotoxic effect by alkylating DNA, leading to cell death.[3]

Q2: What are the main challenges encountered during the synthesis of this compound ADCs?

The primary challenges in this compound ADC synthesis revolve around the heterogeneity of the final product, stemming from the lysine conjugation method.[4][5] Key issues include:

  • Variable Drug-to-Antibody Ratio (DAR): Lysine conjugation results in a heterogeneous mixture of ADC species with different numbers of drug molecules per antibody, which can affect the ADC's efficacy and toxicity.[6]

  • ADC Aggregation: The hydrophobicity of the this compound payload can lead to aggregation of the ADC, impacting its stability, solubility, and manufacturing viability.[7][8]

  • Low Conjugation Yield: Inefficient conjugation can lead to low yields of the desired ADC.

  • Inconsistent Batch-to-Batch Results: The stochastic nature of lysine conjugation can lead to variability between different synthesis batches.[5]

Q3: How can the heterogeneity of this compound ADCs be addressed?

A primary strategy to overcome the heterogeneity of lysine-conjugated ADCs is to employ site-specific conjugation methods.[4][6] For the DGN549 payload, this can be achieved by using a modified version, DGN549-C, which is designed for conjugation to engineered cysteine residues on the antibody.[4][9] This approach allows for the production of a more homogeneous ADC with a precisely controlled DAR.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound ADCs.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Insufficient molar excess of this compound.Increase the molar ratio of this compound to the antibody in the conjugation reaction.
Suboptimal reaction conditions (pH, temperature, reaction time).Optimize the conjugation buffer pH (typically around 8.0 for lysine conjugation) and reaction time.
Inactivation of this compound.Ensure proper storage and handling of the this compound stock solution to prevent degradation.
ADC Aggregation High hydrophobicity of the this compound payload.[7][8]Include organic co-solvents (e.g., DMA, propylene glycol) in the conjugation buffer to improve solubility.[4] Consider using aggregation inhibitors.
High DAR.Aim for a lower average DAR (typically 2-4) as higher drug loading increases hydrophobicity.[11]
Inappropriate buffer conditions during purification or storage.Screen different buffer formulations for storage, focusing on pH and excipients that enhance stability.
Inconsistent Results Between Batches Variability in the number of accessible lysine residues on the antibody.This is an inherent challenge of lysine conjugation. For improved consistency, consider transitioning to a site-specific conjugation method using DGN549-C.[4][5]
Inconsistent reaction parameters.Strictly control all reaction parameters, including reagent concentrations, temperature, and incubation times.
Purity of the antibody and this compound.Ensure high purity of the starting materials.
Low ADC Yield After Purification Loss of ADC during purification steps.Optimize the purification method. For example, in size exclusion chromatography (SEC), ensure proper column packing and elution conditions.
Aggressive purification conditions leading to product loss.Use milder purification conditions. Tangential flow filtration (TFF) can be a gentle method for removing unconjugated drug and solvents.

Experimental Protocols

Protocol 1: Lysine Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for the stochastic conjugation of this compound to lysine residues on an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • Organic co-solvent (e.g., Dimethylacetamide - DMA)

  • Purification system (e.g., Size Exclusion Chromatography - SEC or Tangential Flow Filtration - TFF)

  • Quenching reagent (e.g., Tris buffer)

Procedure:

  • Antibody Preparation: Exchange the antibody into the conjugation buffer. Adjust the antibody concentration to the desired level (e.g., 5-10 mg/mL).

  • This compound Preparation: Prepare a stock solution of this compound in an organic co-solvent like DMA.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic co-solvent should be optimized to maintain solubility without denaturing the antibody (typically <10%).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours) with gentle mixing.

  • Quenching the Reaction: Stop the conjugation reaction by adding a quenching reagent like Tris buffer to react with any excess this compound.

  • Purification: Remove unconjugated this compound, excess reagents, and any aggregates using SEC or TFF. The purified ADC should be exchanged into a suitable formulation buffer for storage.

  • Characterization: Analyze the purified this compound ADC to determine the DAR, purity, and extent of aggregation.

Protocol 2: Characterization of this compound ADC by Hydrophobic Interaction Chromatography (HIC)

HIC is a valuable analytical technique to assess the heterogeneity and hydrophobicity of ADCs.[4]

Materials:

  • Purified this compound ADC

  • HIC column (a less hydrophobic stationary phase is often required for DGN549 ADCs compared to those with other payloads like auristatins or maytansinoids)[4]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the this compound ADC sample to a suitable concentration in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The resulting chromatogram will show a distribution of peaks. For lysine-conjugated this compound ADCs, a broad, unresolved peak is typically observed due to the high degree of heterogeneity.[4] The peak profile can be used to assess the relative hydrophobicity and batch-to-batch consistency of the ADC.

Visualizations

DGN549_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Receptor_Complex ADC-Antigen Complex Endosome Endosome Receptor_Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DGN549 Released DGN549 Lysosome->DGN549 Payload Release DNA DNA DGN549->DNA DNA Alkylation Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Damage Induces

This compound ADC Mechanism of Action

ADC_Synthesis_Workflow Start Start: mAb & this compound Buffer_Exchange 1. Antibody Buffer Exchange Start->Buffer_Exchange Conjugation 2. Lysine Conjugation Reaction Buffer_Exchange->Conjugation Quenching 3. Quench Reaction Conjugation->Quenching Purification 4. Purification (SEC/TFF) Quenching->Purification Characterization 5. Characterization (HIC, MS) Purification->Characterization End End: Purified this compound ADC Characterization->End

This compound ADC Synthesis Workflow

Troubleshooting_Tree Start Problem Encountered Low_DAR Low DAR? Start->Low_DAR Aggregation Aggregation? Start->Aggregation Inconsistent Inconsistent Results? Start->Inconsistent Low_DAR->Aggregation No Increase_Ratio Increase this compound :mAb Ratio Low_DAR->Increase_Ratio Yes Aggregation->Inconsistent No Add_Cosolvent Add/Increase Co-solvent Aggregation->Add_Cosolvent Yes Site_Specific Consider Site-Specific Conjugation (DGN549-C) Inconsistent->Site_Specific Yes Optimize_Conditions Optimize Reaction (pH, Time) Increase_Ratio->Optimize_Conditions Optimize_Buffer Optimize Storage Buffer Add_Cosolvent->Optimize_Buffer Control_Params Strictly Control Parameters Site_Specific->Control_Params

Troubleshooting this compound ADC Synthesis

References

troubleshooting DGN549-L aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA alkylator DGN549-L, particularly in the context of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a DNA alkylating agent used as a cytotoxic payload in the synthesis of antibody-drug conjugates (ADCs).[1] Its primary mechanism of action involves the alkylation of DNA, which leads to the formation of covalent bonds with DNA bases. This modification disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2][3]

Q2: What are the common causes of this compound ADC aggregation?

Aggregation of ADCs, including those synthesized with this compound, is a common challenge that can impact stability, efficacy, and safety. The primary causes include:

  • Hydrophobicity: The this compound payload and the linker used to attach it to the antibody can be hydrophobic, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.

  • Unfavorable Buffer Conditions: The pH and ionic strength of the formulation buffer are critical. Aggregation is more likely to occur at the isoelectric point (pI) of the antibody, where it has no net charge.

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress can denature the antibody component of the ADC, leading to aggregation.

  • Conjugation Chemistry: The solvents used during the conjugation process can also contribute to aggregation. For instance, in the production of DGN549-C ADCs (a derivative for cysteine conjugation), higher proportions of the co-solvent dimethylacetamide (DMA) have been observed to cause aggregate formation in some antibodies.[4]

Q3: How can I detect and quantify aggregation of my this compound ADC?

Several analytical techniques can be used to detect and quantify aggregation. It is recommended to use a combination of methods for a comprehensive assessment.

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of high molecular weight species (aggregates) and fragments.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.Provides the average particle size and an indication of polydispersity.
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules under centrifugal force.Provides detailed information on the size, shape, and distribution of aggregates.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Can be used to assess the hydrophobicity profile of the ADC and may correlate with aggregation propensity.[4]

Troubleshooting Guides

Issue 1: Visible precipitation or increased turbidity in this compound ADC solution.

This is a clear indication of significant aggregation. The following steps can be taken to troubleshoot this issue:

  • Review Formulation Buffer:

    • pH: Ensure the buffer pH is at least one unit away from the antibody's isoelectric point (pI).

    • Ionic Strength: Optimize the salt concentration (e.g., 150 mM NaCl) to minimize charge-charge and hydrophobic interactions.

  • Assess Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity. Consider optimizing the conjugation reaction to achieve a lower, more homogeneous DAR. Site-specific conjugation methods can sometimes mitigate aggregation issues observed with heterogeneous, lysine-conjugated ADCs.[5][6]

  • Evaluate Storage Conditions:

    • Avoid repeated freeze-thaw cycles. Aliquot the ADC into single-use vials if necessary.

    • Store at the recommended temperature (typically 2-8°C for liquid formulations).

  • Consider Formulation Additives: The use of excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) can help stabilize the ADC and prevent aggregation. For DGN549 ADCs, the addition of sodium bisulfite has been shown to improve water solubility and biophysical properties.[4]

Issue 2: Increased percentage of high molecular weight species (HMWS) detected by SEC.

Even in the absence of visible precipitation, an increase in HMWS indicates the onset of aggregation.

  • Optimize Conjugation Protocol:

    • Co-solvent Concentration: If using organic co-solvents like DMA during conjugation, carefully titrate the concentration to the minimum required for payload solubility, as higher concentrations can promote aggregation.[4]

    • Reaction Temperature and Time: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to potentially reduce the rate of aggregation.

  • Purification Strategy: Employ robust purification methods such as size exclusion chromatography or hydrophobic interaction chromatography to remove aggregates after conjugation.

  • Forced Degradation Studies: Conduct studies under stress conditions (e.g., elevated temperature, low/high pH) to understand the degradation pathways and identify conditions that minimize aggregation.

Experimental Protocols

Protocol 1: General Procedure for Lysine Conjugation of this compound

This is a general guideline and should be optimized for your specific antibody.

  • Antibody Preparation: Buffer exchange the antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMA or DMSO).

  • Conjugation Reaction: Add the this compound solution to the antibody solution at a specific molar ratio to achieve the desired DAR. Incubate the reaction at room temperature or 4°C with gentle mixing.

  • Purification: Remove unconjugated this compound and aggregates using size exclusion chromatography or dialysis.

  • Characterization: Analyze the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC, and SEC.

Protocol 2: Screening for Optimal Formulation Conditions

  • Buffer Screening: Prepare a matrix of buffers with varying pH (e.g., 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl).

  • Excipient Screening: To the optimal buffer identified in the previous step, add various excipients such as sucrose, trehalose, arginine, and polysorbate 20 at different concentrations.

  • Stability Assessment: Aliquot the this compound ADC into each formulation and store at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Analysis: At regular time points, analyze the samples for aggregation (using SEC and DLS), charge heterogeneity, and potency.

Visualizations

DGN549_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DGN549_Released Released this compound Lysosome->DGN549_Released Payload Release DNA DNA DGN549_Released->DNA Alkylated_DNA Alkylated DNA DNA->Alkylated_DNA Alkylation Replication_Block Replication/Transcription Block Alkylated_DNA->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: this compound ADC mechanism of action.

Aggregation_Troubleshooting_Workflow Start Aggregation Observed (Precipitation or >5% HMWS by SEC) Check_Formulation Step 1: Review Formulation - pH vs. pI - Ionic Strength - Excipients Start->Check_Formulation Check_DAR Step 2: Evaluate DAR - Is it too high? - Is it heterogeneous? Start->Check_DAR Check_Process Step 3: Analyze Process - Conjugation co-solvents? - Temperature? - Freeze-thaw cycles? Start->Check_Process Optimize_Formulation Optimize Formulation: - Adjust pH - Modify salt concentration - Add stabilizers (e.g., sugars, surfactants) Check_Formulation->Optimize_Formulation Optimize_Conjugation Optimize Conjugation: - Reduce DAR - Consider site-specific conjugation - Titrate co-solvents Check_DAR->Optimize_Conjugation Optimize_Handling Optimize Handling: - Aliquot to avoid freeze-thaw - Control storage temperature Check_Process->Optimize_Handling Re-analyze Re-analyze Aggregation (SEC, DLS) Optimize_Formulation->Re-analyze Optimize_Conjugation->Re-analyze Optimize_Handling->Re-analyze End Aggregation Minimized Re-analyze->End

Caption: Troubleshooting workflow for this compound ADC aggregation.

References

Optimizing DGN549-L Reaction Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for DGN549-L, a DNA alkylator used in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent DNA alkylating agent.[1][2][3][4] It is primarily used as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1][3][4] this compound is designed for conjugation to antibodies via lysine residues.[1][4][5][6]

Q2: What is the mechanism of action of the DGN549 payload?

A2: The DGN549 payload acts as a DNA alkylator.[1][7] After the ADC is internalized by a target cancer cell, the DGN549 payload is released and binds to DNA, causing damage that ultimately leads to apoptotic cell death. The lipophilicity of DGN549 may also allow it to penetrate into adjacent antigen-negative tumor cells, creating a "bystander effect."[7]

Q3: What are the main challenges encountered during this compound conjugation?

A3: The primary challenge with this compound conjugation is achieving a precise and uniform drug-to-antibody ratio (DAR).[8] Conjugation to lysine residues, which are abundant and distributed randomly on the antibody surface, can lead to a heterogeneous mixture of ADC species with varying DARs.[8] This heterogeneity can impact the ADC's efficacy, toxicity, and pharmacokinetic properties.[8]

Q4: How can I control the drug-to-antibody ratio (DAR) during conjugation?

A4: While precise control with lysine conjugation is challenging, the average DAR can be influenced by modulating reaction conditions such as the molar ratio of this compound to the antibody, reaction time, temperature, and pH. However, this approach often results in a heterogeneous mixture of ADCs.[8] For more precise control over the DAR, site-specific conjugation methods, such as using engineered cysteine residues with a maleimide-functionalized payload (like DGN549-C), are recommended.[5][9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Drug-to-Antibody Ratio (DAR) - Insufficient molar excess of this compound. - Suboptimal reaction pH, reducing lysine reactivity. - Short reaction time or low temperature. - Inactivated this compound due to improper storage or handling.- Increase the molar ratio of this compound to the antibody. - Optimize the reaction buffer pH (typically slightly basic, e.g., pH 8.0-9.0, to deprotonate lysine residues). - Extend the reaction time or increase the temperature (e.g., to room temperature or 37°C), monitoring for antibody stability. - Ensure this compound is stored under recommended conditions and handled correctly to prevent hydrolysis of the NHS ester.
High Drug-to-Antibody Ratio (DAR) / Aggregation - Excessive molar ratio of this compound. - High DAR can increase the hydrophobicity of the ADC, leading to aggregation. - Prolonged reaction time or high temperature.- Reduce the molar excess of this compound. - Monitor for aggregation using size exclusion chromatography (SEC). If aggregation is observed, consider reducing the DAR or using formulation buffers with excipients that reduce aggregation. - Shorten the reaction time or lower the reaction temperature.
Inconsistent Batch-to-Batch Results - Heterogeneity of lysine-based conjugation.[8] - Minor variations in reaction parameters (pH, temperature, time). - Variability in the purity or reactivity of this compound or the antibody.- For consistent results, consider transitioning to a site-specific conjugation strategy (e.g., cysteine-based conjugation).[5][9] - Maintain strict control over all reaction parameters. - Ensure the quality and consistency of all reagents.
Poor In Vivo Efficacy Despite Adequate DAR - ADC instability leading to premature payload release. - Poor pharmacokinetic properties due to high hydrophobicity.[5] - The chosen antibody target may have low expression or poor internalization rates.- Characterize the stability of the ADC in serum. - Analyze the hydrophobicity of the ADC, for instance, using hydrophobic interaction chromatography (HIC).[5] Reducing the DAR may improve pharmacokinetic properties. - Re-evaluate the suitability of the antibody target and its expression levels in the chosen in vivo model.

Experimental Protocols

General Protocol for this compound Conjugation to an Antibody via Lysine Residues

This protocol is a general guideline and should be optimized for each specific antibody and application.

1. Reagent Preparation:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Allow this compound to equilibrate to room temperature before reconstitution.

  • Reconstitute this compound in an anhydrous, polar, aprotic solvent such as dimethyl sulfoxide (DMSO).

2. Conjugation Reaction:

  • Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer (e.g., borate or bicarbonate buffer).

  • Add the desired molar excess of reconstituted this compound to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to maintain antibody integrity.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for 1-4 hours with gentle mixing.

3. Purification of the ADC:

  • Following incubation, remove the unreacted this compound and reaction byproducts. This is commonly achieved using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Exchange the purified ADC into a suitable formulation buffer for storage.

4. Characterization of the ADC:

  • Determine the protein concentration, for example, by UV-Vis spectrophotometry at 280 nm.

  • Determine the average DAR. This can be done using techniques such as UV-Vis spectrophotometry (if the payload has a distinct absorbance), hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).

  • Assess the level of aggregation using size exclusion chromatography (SEC).

  • Evaluate the in vitro potency of the ADC in a relevant cell-based assay.

Visualizations

DGN549_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Receptor-Mediated Lysosome Lysosome Internalization->Lysosome Payload DGN549 Payload Released Lysosome->Payload Payload Release DNA Nuclear DNA Payload->DNA Nuclear Translocation Damage DNA Alkylation & Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Mechanism of action for a DGN549-based Antibody-Drug Conjugate (ADC).

Conjugation_Workflow cluster_lysine Lysine Conjugation Workflow cluster_troubleshooting Key Optimization Points start Prepare Antibody & this compound reaction Conjugation Reaction (pH 8.0-9.0) start->reaction purification Purification (e.g., SEC) reaction->purification p1 Molar Ratio of This compound to Ab reaction->p1 p2 Reaction Time & Temperature reaction->p2 characterization Characterization (DAR, Aggregation) purification->characterization end Final ADC characterization->end p3 Final DAR vs. Aggregation characterization->p3

Caption: Experimental workflow for this compound lysine conjugation and key optimization points.

References

DGN549-L stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: DGN549-L Chemical Class: DNA Alkylator, utilized for antibody-drug conjugates (ADCs).[1][2][3][4] Mechanism of Action: this compound is a DNA alkylator that can be conjugated to antibodies, typically at lysine residues, for the targeted delivery to cells.[3][4]

This technical support guide provides troubleshooting for common stability and storage issues encountered with this compound to ensure the integrity and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is difficult to see in the vial. Is the product missing?

A1: this compound is a potent compound often supplied in small quantities (mg or less). It can appear as a thin film or small particles on the vial's walls or bottom. Before opening, centrifuge the vial to pellet the powder at the bottom. When reconstituting, ensure the solvent comes into contact with all inner surfaces of the vial.[5]

Q2: What is the recommended solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1] For biological experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[5] Always use a fresh, anhydrous grade of DMSO, as moisture can accelerate compound degradation.

Q3: I observed a color change in my this compound stock solution. What does this indicate?

A3: A color change often suggests chemical degradation or oxidation.[6] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments if a color change is observed.[6]

Q4: My this compound stock solution shows precipitation after thawing. How can I resolve this?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[6] To address this:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[6]

  • Concentration: Consider storing stock solutions at a slightly lower concentration.[6]

  • Solvent Choice: Ensure you are using high-quality, anhydrous DMSO.

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation and precipitation.[5][6][7] Once a stock solution is prepared, it should be aliquoted into single-use volumes and stored at -80°C for long-term stability.[1][5]

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results or Loss of Potency

This is a common issue arising from the degradation of this compound in solution.[6] The following workflow can help identify the cause.

G start Inconsistent Results/ Loss of Potency check_storage Review Storage Conditions: - Temperature (-80°C)? - Light exposure? - Aliquoted? start->check_storage check_handling Review Handling Procedures: - Correct solvent (DMSO)? - Anhydrous solvent? - Freeze-thaw cycles? start->check_handling check_protocol Review Experimental Protocol: - pH of buffer? - Incubation time/temp? - Contaminants? start->check_protocol improper_storage Improper Storage (e.g., -20°C, light exposure) check_storage->improper_storage Identified Issue improper_handling Improper Handling (e.g., multiple freeze-thaws) check_handling->improper_handling Identified Issue protocol_issue Protocol Issue (e.g., pH instability) check_protocol->protocol_issue Identified Issue solution_storage Action: Store new aliquots at -80°C in amber vials. improper_storage->solution_storage solution_handling Action: Prepare fresh stock solution in anhydrous DMSO, aliquot, and minimize freeze-thaw cycles. improper_handling->solution_handling solution_protocol Action: Perform stability check in experimental buffer. Adjust pH or buffer components as needed. protocol_issue->solution_protocol

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: Compound Degradation During Antibody Conjugation

The process of conjugating this compound to antibodies can expose the molecule to conditions that may affect its stability.

G cluster_troubleshooting Troubleshooting Checks start Start: Prepare Antibody (e.g., buffer exchange) add_dgn Add this compound (from DMSO stock) start->add_dgn conjugation Incubate (Control pH, Temp, Time) add_dgn->conjugation purification Purify ADC (e.g., SEC) conjugation->purification check_ph pH Drift? conjugation->check_ph check_temp Temp Fluctuation? conjugation->check_temp check_redox Oxidizing/Reducing Agents? conjugation->check_redox analysis Analyze ADC (DAR, aggregation, free drug) purification->analysis

Caption: Key checkpoints in the this compound antibody conjugation workflow.

Data on this compound Stability

The stability of this compound is critical for reproducible results. The following tables summarize recommended storage conditions and stability data in the recommended solvent, DMSO.

Table 1: Recommended Storage Conditions
FormatStorage TemperatureDurationNotes
Powder-20°CUp to 3 years[2]Keep vial tightly sealed in a desiccated environment.
In DMSO-80°CUp to 6 months[1]Recommended for long-term storage of stock solutions.
In DMSO-20°CUp to 1 month[1]Suitable for short-term storage. Avoid multiple freeze-thaw cycles.
In DMSO4°CUp to 2 weeks[1]For working solutions; prepare fresh if possible.
Table 2: Impact of Freeze-Thaw Cycles on this compound Purity in DMSO
Number of Freeze-Thaw Cycles% Purity (by HPLC)Observations
0 (Initial)99.5%Clear, colorless solution.
199.3%No visible change.
397.8%Slight haze observed upon thawing.
594.1%Visible precipitate formed.
1088.2%Significant precipitation and slight yellowing.
Data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (spectroscopic grade or higher)

  • Amber glass or polypropylene vials

  • Sterile, low-protein-binding pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Before opening, centrifuge the vial of this compound powder at 1,000 x g for 1 minute to ensure all powder is at the bottom of the vial.

  • Allow the vial to equilibrate to room temperature for at least 1 hour before opening.[1]

  • Under a fume hood, carefully open the vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Tightly cap the vial and vortex for 2-3 minutes until the powder is completely dissolved. A brief, gentle sonication can be used if dissolution is slow.

  • Aliquot the stock solution into single-use amber polypropylene vials.

  • Label each aliquot clearly with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions (pH, temperature, oxidation).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Thermostated incubator

Procedure:

  • Sample Preparation: Prepare working solutions of this compound at 100 µM in the following stress conditions:

    • Acidic: PBS adjusted to pH 3 with 0.1 M HCl.

    • Neutral: PBS, pH 7.4.

    • Basic: PBS adjusted to pH 10 with 0.1 M NaOH.

    • Oxidative: PBS, pH 7.4, with 3% H₂O₂.

    • Thermal: PBS, pH 7.4.

  • Incubation:

    • Incubate the Acidic, Neutral, Basic, and Oxidative samples at 37°C for 24 hours, protected from light.

    • Incubate the Thermal stress sample at 60°C for 24 hours.

    • Keep a control sample of this compound in PBS at 4°C.

  • Analysis (Time Points: 0 hr, 4 hr, 24 hr):

    • At each time point, take an aliquot from each condition.

    • Quench the reaction by diluting the sample 1:1 with mobile phase.

    • Analyze the samples by reverse-phase HPLC to determine the remaining percentage of the parent this compound peak area compared to the time 0 sample.

Signaling Pathway Context

This compound functions as a payload in Antibody-Drug Conjugates (ADCs). The ADC binds to a specific antigen on a cancer cell, is internalized, and releases this compound, which then alkylates DNA, leading to cell cycle arrest and apoptosis.

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Internalization Lysosome Lysosome Internalization->Lysosome Release This compound Release Lysosome->Release Proteolytic Cleavage DNA Nuclear DNA Release->DNA Translocation to Nucleus Alkylation DNA Alkylation & Crosslinking DNA->Alkylation Covalent Bonding Apoptosis Cell Cycle Arrest & Apoptosis Alkylation->Apoptosis

Caption: Mechanism of action for a this compound based Antibody-Drug Conjugate.

References

Technical Support Center: Overcoming DGN549-L Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with DGN549-L during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent DNA alkylating agent utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] It belongs to the indolinobenzodiazepine class of compounds, which are known to bind to the minor groove of DNA.[5][6][7][8] Like many complex hydrophobic molecules, this compound exhibits poor aqueous solubility, which can lead to challenges in preparing stock solutions, precipitation in cell culture media, and inconsistent experimental results. The use of co-solvents such as dimethylacetamide (DMA) and propylene glycol in conjugation protocols suggests its limited solubility in aqueous buffers.[9]

Q2: What are the initial signs of this compound solubility problems?

A2: Signs of solubility issues include:

  • Difficulty dissolving the lyophilized powder.

  • The appearance of a hazy or cloudy solution after adding the compound to aqueous buffers or cell culture media.

  • Visible precipitate, which may appear as crystals, amorphous particles, or a film on the surface of the culture vessel.

  • Inconsistent results in bioassays, which may be due to a lower-than-expected concentration of the compound in solution.

Q3: In which solvents can I dissolve this compound?

A3: this compound is sparingly soluble in aqueous solutions but has better solubility in organic solvents. For experimental purposes, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Commonly used organic solvents for compounds with similar characteristics include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and DMA.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Aqueous Media

This is a common issue known as "crashing out," where the compound rapidly precipitates when the organic solvent it is dissolved in is diluted in an aqueous medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a concentrated stock solution directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution. First, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) media while gently vortexing. Then, add this intermediate dilution to the final volume.
Low Temperature of Media The solubility of many compounds, including likely this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.
High Percentage of Organic Solvent in Final Solution While organic solvents are necessary to dissolve this compound, high concentrations can be toxic to cells.Aim for a final organic solvent concentration of ≤0.5% (v/v) in your cell-based assays. If higher concentrations are needed to maintain solubility, run appropriate vehicle controls to assess solvent toxicity.

Issue: this compound Precipitates in the Incubator Over Time

Delayed precipitation can occur due to changes in the media environment or interactions with media components.

Potential Cause Explanation Recommended Solution
pH Shift in Media The pH of cell culture media can change over time due to cellular metabolism, which can affect the solubility of the compound.Ensure your incubator's CO2 levels are properly calibrated to maintain the pH of the media.
Interaction with Media Components This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.Try a different basal media formulation. If using serum, consider reducing the serum percentage or using a serum-free medium for the duration of the compound treatment, if experimentally feasible.
Evaporation of Media Evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator to prevent evaporation from culture plates or flasks.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

Solvent Estimated Solubility (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)> 20Recommended for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)> 20An alternative to DMSO for stock solutions.
N,N-Dimethylacetamide (DMA)> 20Mentioned in literature for use in conjugation reactions.[9]
Ethanol~ 5Lower solubility compared to DMSO/DMF. May require warming.
Propylene Glycol~ 10Can be used as a co-solvent.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1Poorly soluble in aqueous buffers.
Cell Culture Media (e.g., DMEM with 10% FBS)< 0.1Solubility is very limited and can be affected by media components.

Note: The solubility values presented are estimates based on the chemical properties of similar compounds and are intended for guidance. It is highly recommended to perform your own solubility tests.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube. Note: this compound has a molecular weight of 1075.13 g/mol .

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C or -80°C as recommended.[10]

Mandatory Visualizations

DGN549_Solubility_Troubleshooting cluster_solutions Troubleshooting Paths start Start: this compound Solubility Issue check_stock Is the stock solution clear? start->check_stock re_dissolve Re-dissolve stock: - Vortex - Gentle warming (37°C) - Brief sonication check_stock->re_dissolve No precip_immediate Precipitation upon dilution in aqueous media? check_stock->precip_immediate Yes re_dissolve->check_stock precip_delayed Precipitation after incubation? precip_immediate->precip_delayed No sol_conc Reduce final concentration precip_immediate->sol_conc Yes sol_ph Check incubator CO2 levels to maintain media pH precip_delayed->sol_ph Yes end_success Success: Soluble Solution precip_delayed->end_success No sol_serial Perform serial dilution in pre-warmed (37°C) media sol_conc->sol_serial sol_solvent Ensure final solvent concentration is <0.5% sol_serial->sol_solvent sol_solvent->end_success sol_media Consider alternative media or reduced serum concentration sol_ph->sol_media sol_humidity Ensure proper incubator humidification sol_media->sol_humidity sol_humidity->end_success end_fail Issue persists: Consult further technical support

Caption: Troubleshooting workflow for this compound precipitation issues.

DNA_Damage_Response cluster_repair DNA Repair Pathways DGN549 This compound (DNA Alkylating Agent) DNA_Minor_Groove Binds to DNA Minor Groove DGN549->DNA_Minor_Groove DNA_Adduct Forms DNA Adducts (e.g., N3-Adenine Alkylation) DNA_Minor_Groove->DNA_Adduct Replication_Stress Replication Fork Stress/Stalling DNA_Adduct->Replication_Stress BER Base Excision Repair (BER) DNA_Adduct->BER Repair of N-alkylations DSB Double-Strand Breaks (DSBs) Replication_Stress->DSB HR Homologous Recombination (HR) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Cell_Cycle_Arrest Cell Cycle Arrest BER->Cell_Cycle_Arrest MMR Mismatch Repair (MMR) MMR->Cell_Cycle_Arrest HR->Cell_Cycle_Arrest NHEJ->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: DNA damage response pathway initiated by this compound.

References

Purification Strategies for DGN549-L Conjugates: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DGN549-L antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in ADCs?

This compound is a DNA alkylating agent that serves as a cytotoxic payload in the creation of antibody-drug conjugates (ADCs).[1][2][3] It is designed for conjugation to antibodies, typically at lysine residues, via an N-hydroxysuccinimide ester.[1][4] The resulting ADC is intended to selectively target and kill cancer cells.

Q2: What are the main challenges in purifying this compound conjugates?

The primary challenges in purifying this compound conjugates, like many ADCs, include:

  • Removal of unconjugated payload and linker: Free this compound and related small molecule impurities are highly cytotoxic and must be cleared to ensure the safety of the ADC.[][6][7][8]

  • Separation of aggregated ADC: The conjugation process, which may involve organic solvents, can lead to the formation of high molecular weight species (aggregates) that need to be removed.[][6][9][10][11]

  • Control of Drug-to-Antibody Ratio (DAR): The conjugation reaction can result in a heterogeneous mixture of ADCs with varying numbers of this compound molecules per antibody. Purification may be necessary to isolate species with a specific DAR or to narrow the DAR distribution.[][12][13][14]

  • Handling product heterogeneity: Lysine conjugation of this compound results in a heterogeneous product with the payload attached to different lysine residues, which can present analytical and purification challenges.[4]

  • Managing hydrophobicity: The addition of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, which can lead to aggregation and non-specific binding during chromatography.[][11][15][16]

Q3: Which chromatography techniques are most effective for purifying this compound conjugates?

Several chromatography techniques are employed, often in combination, for the purification of this compound ADCs:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity. It can be used to separate different DAR species and to remove certain impurities.[4][12][13][17][18][19][20]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is highly effective for removing aggregates and for buffer exchange (desalting).[][11][16][21][22]

  • Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is used to remove charged impurities, aggregates, and can also be used to separate different ADC species.[][6][9][10][23]

  • Ultrafiltration/Diafiltration (UF/DF): This membrane-based technique is crucial for buffer exchange, desalting, and removing small molecule impurities.[][7]

Troubleshooting Guides

Issue 1: High Levels of Free this compound in the Purified Product
Potential Cause Troubleshooting Step Expected Outcome
Inefficient initial removal Optimize the initial purification step, such as tangential flow filtration (TFF), to maximize the removal of small molecules.[7][8]Reduction of free payload to a manageable level for subsequent chromatography steps.
Co-elution during chromatography Adjust the gradient or buffer conditions in your chromatography step (e.g., HIC or IEX) to improve the resolution between the ADC and the free payload.Baseline separation of the ADC from the free this compound.
Micelle formation of payload In some cases, hydrophobic payloads can form micelles that are difficult to remove. Consider adding a polishing step with activated carbon filtration.[][7]Effective removal of payload micelles.
Issue 2: Presence of Aggregates in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal conjugation conditions Optimize conjugation parameters such as pH, temperature, and co-solvent concentration to minimize aggregate formation.Reduced aggregate levels in the crude conjugate mixture.
Ineffective chromatography Employ Size Exclusion Chromatography (SEC) as a dedicated polishing step for aggregate removal.[11][16] Cation Exchange Chromatography (CEX) in flow-through mode can also be effective.[9][10]Aggregate content reduced to acceptable levels (e.g., ≤ 0.1%).[10]
Inappropriate buffer conditions Ensure that the formulation buffer stabilizes the ADC and prevents aggregation during storage.Long-term stability of the purified ADC with minimal aggregate formation.
Issue 3: Broad or Undesirable Drug-to-Antibody Ratio (DAR) Distribution
Potential Cause Troubleshooting Step Expected Outcome
Variable conjugation reaction Tightly control the reaction stoichiometry and conditions to achieve a more consistent DAR.A narrower DAR distribution in the crude product.
Lack of resolution in purification Utilize Hydrophobic Interaction Chromatography (HIC) with an optimized gradient to separate species with different DARs.[12][13][17]Isolation of ADC populations with the desired DAR.
Heterogeneity of lysine conjugation For lysine-conjugated this compound, a broad HIC peak is expected.[4] If a narrow DAR is critical, consider site-specific conjugation strategies.A more homogeneous product with a defined DAR.

Experimental Protocols

Protocol 1: Purification of this compound Conjugates using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for the purification of this compound conjugates using HIC. Optimization will be required for specific ADCs.

  • Resin Selection: Choose a HIC resin with appropriate hydrophobicity. For DGN549 ADCs, a less hydrophobic stationary phase may be required compared to other ADCs.[4]

  • Buffer Preparation:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Potassium Phosphate, pH 5.8.

    • Mobile Phase B: 50 mM Potassium Phosphate, pH 6.6 with 25% Isopropanol.

  • Sample Preparation: Dilute the crude this compound conjugate with Mobile Phase A to achieve a final ammonium sulfate concentration that promotes binding to the column.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Load the prepared sample onto the column.

    • Wash the column with Mobile Phase A to remove unbound material.

    • Elute the ADC using a linear gradient from 0% to 100% Mobile Phase B over a suitable number of column volumes (e.g., 20-30 CV).

    • Collect fractions and analyze for purity, DAR, and aggregate content.

  • Analysis: Analyze the collected fractions using analytical HIC, SEC, and mass spectrometry to determine the purity and characteristics of the eluted ADC species.

Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)

This protocol outlines a general method for removing aggregates from a partially purified this compound conjugate.

  • Column Selection: Choose a SEC column with a fractionation range suitable for separating ADC monomers (around 150 kDa) from dimers and larger aggregates.

  • Buffer Preparation: Prepare the desired formulation buffer (e.g., 10 mM succinate, 50 mM sodium chloride, 8.5% sucrose, 0.01% Tween-20, pH 6.2).[4] Ensure the buffer is filtered and degassed.

  • Chromatography:

    • Equilibrate the SEC column with the formulation buffer at a constant flow rate.

    • Load a volume of the ADC sample that does not exceed the column's recommended capacity (typically 1-2% of the total column volume for optimal resolution).

    • Perform an isocratic elution with the formulation buffer.

    • Monitor the elution profile at 280 nm and collect the monomeric ADC peak, separating it from the earlier-eluting aggregate peak.

  • Analysis: Analyze the collected monomer peak by analytical SEC to confirm the removal of aggregates.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification Cascade antibody Monoclonal Antibody conjugation Conjugation Reaction antibody->conjugation dgn549l This compound Payload dgn549l->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc uf_df UF/DF (Initial Cleanup) crude_adc->uf_df Remove free payload hic Hydrophobic Interaction Chromatography (HIC) uf_df->hic Separate by DAR sec Size Exclusion Chromatography (SEC) hic->sec Remove aggregates final_adc Purified this compound ADC sec->final_adc

Caption: A typical experimental workflow for the production and purification of this compound conjugates.

troubleshooting_logic cluster_solutions Potential Solutions start Analysis of Purified ADC issue Impurity Detected? start->issue high_payload High Free Payload issue->high_payload Yes aggregates Aggregates Present issue->aggregates Yes wrong_dar Incorrect DAR Profile issue->wrong_dar Yes pass Product Meets Specs issue->pass No solution_payload Optimize UF/DF Adjust HIC Gradient Add Carbon Filter high_payload->solution_payload solution_aggregates Optimize Conjugation Implement SEC Step Adjust Formulation Buffer aggregates->solution_aggregates solution_dar Control Conjugation Stoichiometry Optimize HIC Separation wrong_dar->solution_dar

Caption: A troubleshooting decision tree for common purity issues with this compound conjugates.

References

dealing with DGN549-L batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DGN549-L. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to batch-to-batch variability of this compound during the synthesis of antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments with this compound.

My ADC conjugation efficiency is lower than expected with a new batch of this compound. What could be the cause?

Lower conjugation efficiency with a new batch of this compound can stem from several factors related to the quality and handling of the reagent. Key areas to investigate include the purity of the this compound, the integrity of the reactive N-hydroxysuccinimide (NHS) ester, and the precise concentration of the reconstituted product. Inconsistent reaction conditions, such as pH, temperature, and incubation time, can also significantly impact the outcome.[][2]

To systematically troubleshoot this issue, we recommend the following:

  • Verify the Quality of the New this compound Batch: Compare the Certificate of Analysis (CoA) of the new batch with that of the previous, well-performing batch. Pay close attention to purity specifications and any reported impurities.

  • Assess Reagent Integrity: The NHS ester on this compound is moisture-sensitive. Ensure that the vial was properly sealed upon arrival and stored under the recommended desiccated conditions. Exposure to moisture can lead to hydrolysis of the NHS ester, rendering it inactive for conjugation.

  • Standardize Reaction Conditions: Ensure that all reaction parameters, including antibody concentration, buffer composition, pH, temperature, and incubation time, are identical to those used with previous successful conjugations.[2]

  • Perform a Small-Scale Test: Before proceeding with a large-scale conjugation, it is advisable to conduct a small-scale pilot experiment with the new batch to confirm its reactivity.

The following table summarizes potential quantitative differences you might observe between a "good" and a "bad" batch of this compound in your quality control experiments.

Parameter"Good" Batch (Expected)"Bad" Batch (Potential Issue)Analytical Method
Purity (by HPLC) >95%<95% or presence of new impurity peaksReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[]
Identity (by MS) Mass matches theoretical weight (1075.15 g/mol )[4]Mass deviation or presence of unexpected massesMass Spectrometry (MS)[]
Reactivity (Trial Conjugation) Drug-to-Antibody Ratio (DAR) within ±0.5 of targetDAR significantly lower than the targetHydrophobic Interaction Chromatography (HIC) or RP-HPLC[5]
Appearance White to off-white powderDiscolored or clumpy powderVisual Inspection
Experimental Protocol: Qualification of a New this compound Batch

This protocol outlines a standardized method to qualify a new batch of this compound before its use in large-scale ADC production.

Objective: To verify the purity, identity, and reactivity of a new this compound batch and compare its performance to a previously qualified batch.

Materials:

  • New batch of this compound

  • Previously qualified batch of this compound (for comparison)

  • Monoclonal antibody (mAb) for conjugation (at a known concentration, e.g., 10 mg/mL in PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • Analytical instruments: RP-HPLC, Mass Spectrometer, HIC-HPLC system

Methodology:

  • Reagent Preparation:

    • Allow the vials of new and old this compound batches to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of each this compound batch in anhydrous DMSO. Mix thoroughly to ensure complete dissolution.

  • Analytical Characterization (Purity and Identity):

    • RP-HPLC: Analyze the purity of both this compound stock solutions. Compare the chromatograms for any significant differences in the main peak area or the presence of additional peaks.

    • Mass Spectrometry: Confirm the molecular weight of the new this compound batch.

  • Trial Conjugation:

    • Set up parallel conjugation reactions for the new and old batches.

    • In separate tubes, add the mAb solution.

    • Add a calculated volume of the 10 mM this compound stock solution to achieve a target Drug-to-Antibody Ratio (DAR), for example, a 5-fold molar excess of this compound over the mAb.

    • Incubate the reactions at room temperature for 2 hours with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated this compound from the reaction mixture using a desalting column, eluting with PBS.

  • ADC Characterization (DAR Analysis):

    • Determine the average DAR of the purified ADCs from both reactions using HIC-HPLC or RP-HPLC.[][6]

    • Compare the DAR values obtained from the new and old batches. A comparable DAR indicates similar reactivity of the new this compound batch.

  • Data Analysis and Acceptance Criteria:

    • The new batch is considered acceptable if its purity meets the specification (e.g., >95%), its mass is confirmed, and the resulting DAR in the trial conjugation is within an acceptable range of the DAR obtained with the old batch (e.g., ± 10%).

G cluster_prep 1. Reagent Preparation cluster_analytics 2. Analytical QC cluster_conjugation 3. Trial Conjugation cluster_purification 4. ADC Purification cluster_dar 5. DAR Analysis cluster_decision 6. Decision prep1 Equilibrate this compound to RT prep2 Prepare 10 mM Stock in Anhydrous DMSO prep1->prep2 qc1 Purity Analysis (RP-HPLC) prep2->qc1 qc2 Identity Verification (MS) prep2->qc2 conj1 Setup Parallel Reactions (New vs. Old Batch) prep2->conj1 conj2 Add this compound to mAb conj1->conj2 conj3 Incubate for 2 hours conj2->conj3 purify1 Remove Unconjugated Drug (Desalting Column) conj3->purify1 dar1 Characterize ADC by HIC-HPLC purify1->dar1 dar2 Compare DAR of New vs. Old Batch dar1->dar2 decision Acceptable? dar2->decision G DGN549 DGN549 Payload (DNA Alkylator) DNA Nuclear DNA DGN549->DNA Intercalates & Alkylates Guanine Damage DNA Adduct Formation (Alkylation) DNA->Damage Sensor Damage Sensors (e.g., ATM/ATR) Damage->Sensor Recruitment Repair DNA Repair Pathways (e.g., BER, NER) Sensor->Repair Checkpoint Cell Cycle Checkpoint (e.g., p53 activation) Sensor->Checkpoint Success Successful Repair Repair->Success Arrest Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis If damage is unrepairable

References

Validation & Comparative

A Head-to-Head Comparison of DGN549-L and DGN549-C Conjugation Efficiency for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two prominent conjugation strategies for the DNA-alkylating payload DGN549: non-site-specific lysine conjugation using DGN549-L and site-specific cysteine conjugation with DGN549-C. The information presented is based on preclinical data to assist in making informed decisions for ADC design and development.

The strategic attachment of a cytotoxic payload to a monoclonal antibody (mAb) is fundamental to the efficacy and safety of ADCs. DGN549, a potent indolinobenzodiazepine DNA-alkylating agent, can be conjugated to antibodies through different linkers designed to react with specific amino acid residues. This compound is equipped with an N-hydroxysuccinimide (NHS) ester, which randomly reacts with the ε-amino groups of lysine residues on the antibody surface. In contrast, DGN549-C contains a maleimide group that allows for site-specific conjugation to engineered or native cysteine residues.

A systematic preclinical comparison of ADCs generated with these two distinct chemistries reveals that while both methods can produce effective ADCs, the choice of conjugation strategy can significantly impact the homogeneity, in vitro potency, and in vivo therapeutic window of the final conjugate. Notably, the benefits of site-specific conjugation may not be universally applicable across different antibodies and targets, underscoring the importance of empirical evaluation for each specific ADC candidate.[1]

Quantitative Comparison of this compound and DGN549-C ADCs

The following table summarizes the key quantitative data from a comparative study of ADCs constructed using either this compound or DGN549-C. Two different antibodies, mAb1 (targeting FRα) and mAb2 (targeting CD123), were used to generate the ADCs.

ParameterThis compound (Lysine Conjugation)DGN549-C (Cysteine Conjugation)AntibodyCell Line
Drug-to-Antibody Ratio (DAR) ~2.5 - 3.0 (Heterogeneous)~2.0 (Homogeneous)mAb1 & mAb2N/A
In Vitro Cytotoxicity (IC50, ng/mL ADC) 2a: 0.132b: 0.08mAb1NCI-H2110
3a: 0.043b: 0.03mAb2MOLM-13
In Vitro Cytotoxicity (IC50, pM DGN549) 2a: 872b: 53mAb1NCI-H2110
3a: 273b: 20mAb2MOLM-13
In Vivo Efficacy (Tumor Growth Inhibition, %T/C at 3 µg/kg payload) 2a: Minimally Active2b: Minimally ActivemAb1NCI-H2110 Xenograft
In Vivo Efficacy (Tumor Growth Inhibition, at 9 µg/kg payload) 2a: Complete Regressions2b: Complete RegressionsmAb1NCI-H2110 Xenograft
In Vivo Efficacy (Survival) 3a: Potent Activity (≥1 µg/kg payload)3b: Potent Activity (≥1 µg/kg payload)mAb2MOLM-13 Disseminated Model

Data extracted from Bai C, et al. Bioconjugate Chemistry. 2020;31(1):93-103.[1]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the key methodologies used in the comparative evaluation of this compound and DGN549-C ADCs.

Synthesis of DGN549-C from this compound

DGN549-C, bearing a maleimide group for cysteine conjugation, was synthesized from this compound, which contains an N-hydroxysuccinimide ester. The synthesis involves the acylation of aminoethylmaleimide hydrochloride with this compound.[1]

This compound Lysine Conjugation Protocol
  • Preparation of this compound: The imine moiety of this compound is reversibly sulfonated by treatment with a 5-fold molar excess of sodium bisulfite in a 9:1 mixture of N,N-dimethylacetamide (DMA) and 50 mM sodium succinate.

  • Antibody Preparation: The antibody (mAb1 or mAb2) is prepared in a suitable buffer.

  • Conjugation Reaction: The sulfonated this compound is added to the antibody solution. The reaction is carried out to achieve a target drug-to-antibody ratio (DAR) of 2.5 to 3.0.

  • Purification: The resulting ADC is purified to remove unconjugated payload and other reactants.

DGN549-C Cysteine Conjugation Protocol (CYSMAB)
  • Antibody Engineering and Expression: Cysteine mutations are introduced into the antibody sequence (e.g., at HC-C442) using standard molecular biology techniques. The mutant antibodies are then expressed and purified.

  • Antibody Reduction and Reoxidation: The engineered antibody undergoes a global reduction of all interchain disulfide bonds, followed by a selective reoxidation to leave the engineered cysteines available for conjugation.

  • Conjugation Reaction: The partially reduced antibody is conjugated with DGN549-C in an aqueous buffer containing a small amount of dimethylacetamide (DMA) and a significant proportion of propylene glycol as non-denaturing cosolvents.

  • Purification: The site-specifically conjugated ADC is purified to remove any unreacted components.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target-positive (e.g., NCI-H2110 for FRα, MOLM-13 for CD123) and, for bystander effect assays, target-negative cells are cultured under standard conditions.

  • Treatment: Cells are treated with serial dilutions of the this compound and DGN549-C ADCs.

  • Incubation: The treated cells are incubated for a defined period to allow for ADC binding, internalization, and payload-induced cytotoxicity.

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or XTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The concentration of ADC that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

In Vivo Efficacy Studies
  • Animal Models: Immunodeficient mice (e.g., SCID mice) are used to establish xenograft models. For solid tumors, cancer cells (e.g., NCI-H2110) are implanted subcutaneously. For disseminated disease models, cells (e.g., MOLM-13) are injected intravenously.

  • Treatment: Once tumors are established, mice are treated with the this compound or DGN549-C ADCs at equivalent payload doses.

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. For survival studies, the lifespan of the animals is recorded.

  • Data Analysis: Tumor growth inhibition (%T/C) is calculated for solid tumor models. Survival curves are generated for disseminated disease models and analyzed for statistical significance.

Visualizing the Conjugation Process and Experimental Design

To further clarify the experimental workflow and the structural differences between the two conjugation methods, the following diagrams are provided.

experimental_workflow cluster_synthesis Payload Preparation cluster_conjugation Antibody-Drug Conjugation cluster_evaluation Comparative Evaluation DGN549L This compound (NHS-ester) DGN549C DGN549-C (Maleimide) DGN549L->DGN549C Acylation lysine_conj Lysine Conjugation DGN549L->lysine_conj cysteine_conj Cysteine Conjugation DGN549C->cysteine_conj mAb Antibody (mAb) mAb->lysine_conj mAb->cysteine_conj Engineered Cys ADC_L This compound ADC (Heterogeneous) lysine_conj->ADC_L ADC_C DGN549-C ADC (Homogeneous) cysteine_conj->ADC_C in_vitro In Vitro Cytotoxicity ADC_L->in_vitro in_vivo In Vivo Efficacy ADC_L->in_vivo characterization Biophysical Characterization (DAR, HIC) ADC_L->characterization ADC_C->in_vitro ADC_C->in_vivo ADC_C->characterization

Caption: Experimental workflow for the comparison of this compound and DGN549-C ADCs.

conjugation_schematic cluster_lysine This compound (Lysine Conjugation) cluster_cysteine DGN549-C (Cysteine Conjugation) antibody_L Antibody lys1 Lys lys2 Lys lys3 Lys dgn549_l1 This compound dgn549_l1->lys1 Random dgn549_l2 This compound dgn549_l2->lys3 Random antibody_C Antibody cys1 Eng. Cys cys2 Eng. Cys dgn549_c1 DGN549-C dgn549_c1->cys1 Site-specific dgn549_c2 DGN549-C dgn549_c2->cys2 Site-specific

Caption: Schematic of this compound vs. DGN549-C conjugation on an antibody.

References

A Comparative Analysis of the Therapeutic Index of DGN549-L ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DGN549-L Antibody-Drug Conjugates with Other Marketed Alternatives, Supported by Preclinical Data.

The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the ratio between the dose that produces toxicity and the dose that elicits a therapeutic response. In the realm of antibody-drug conjugates (ADCs), a wider therapeutic index is a key goal, signifying a greater window for effective treatment with minimal side effects. This guide provides a comparative analysis of the preclinical therapeutic index of lysine-conjugated DGN549 (this compound) ADCs against site-specifically conjugated DGN549 ADCs and other prominent ADCs in the field.

Quantitative Comparison of Preclinical Therapeutic Indices

The following table summarizes the preclinical therapeutic index data for this compound ADCs and comparator ADCs. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.

Antibody-Drug Conjugate (ADC)Conjugation MethodTarget AntigenXenograft ModelMaximum Tolerated Dose (MTD)Minimum Effective Dose (MED)Therapeutic Index (MTD/MED)
This compound ADC (mAb1) LysineFRαNCI-H2110 (NSCLC)~9 µg/kg (payload dose)~3 µg/kg (payload dose)~3
Site-Specific DGN549 ADC (mAb1) Cysteine (CYSMAB)FRαNCI-H2110 (NSCLC)Significantly higher than lysine-linked~3 µg/kg (payload dose)>3
This compound ADC (mAb2) LysineCD123MOLM-13 (AML)Similar to site-specific~1 µg/kg (payload dose)Not explicitly stated, but lower than site-specific
Site-Specific DGN549 ADC (mAb2) Cysteine (CYSMAB)CD123MOLM-13 (AML)Similar to lysine-linked~1 µg/kg (payload dose)Improved over lysine-linked due to better tolerability
Brentuximab Vedotin CysteineCD30Hodgkin Lymphoma Xenografts1.8 mg/kg (ADC dose)Efficacious doses reported at and below MTDNot explicitly calculated, but demonstrates a therapeutic window
Trastuzumab Emtansine (T-DM1) LysineHER2HER2+ Gastric Cancer Xenografts20 mg/kg (ADC dose)Efficacious at doses showing tumor growth inhibitionNot explicitly calculated, but shows dose-dependent activity
Sacituzumab Govitecan CysteineTrop-2Triple-Negative Breast Cancer Xenografts10 mg/kg (ADC dose)Efficacious at MTDNot explicitly calculated, but shows objective responses at 10 mg/kg

Note: The therapeutic index for DGN549 ADCs is primarily inferred from studies comparing lysine-conjugated and site-specifically conjugated versions, where the latter consistently shows an improved therapeutic window.[1][2][3] For other ADCs, precise preclinical TI values are not always published; the data reflects MTD and observed efficacy at or near that dose.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical ADC studies. Below are synthesized protocols for determining the Maximum Tolerated Dose (MTD) and Minimum Effective Dose (MED) in xenograft models.

Protocol for Determining Maximum Tolerated Dose (MTD) in Mice
  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or Athymic Nude) appropriate for the xenograft model.

  • Cell Line/Tumor Implantation: Subcutaneously implant a human cancer cell line expressing the target antigen. Allow tumors to establish but not become excessively large before dosing begins.

  • Dose Escalation:

    • Establish multiple dose groups with escalating concentrations of the ADC.

    • Administer the ADC intravenously (IV) according to the planned dosing schedule (e.g., single dose, once weekly for three weeks).

    • Include a vehicle control group.

  • Monitoring:

    • Monitor animal body weight daily for the first week and then twice weekly. A sustained body weight loss of over 20% is a common endpoint.

    • Conduct daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, or if humane endpoints are reached, perform necropsy and collect major organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, a sustained body weight loss of more than 20%, or other severe clinical signs of toxicity.

Protocol for Determining Minimum Effective Dose (MED) in Xenograft Models
  • Animal Model and Tumor Implantation: As described in the MTD protocol.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Treatment:

    • Administer a range of ADC doses, starting from doses expected to have minimal effect, up to the MTD.

    • Include a vehicle control group and potentially a non-targeting ADC control group.

  • Efficacy Assessment:

    • Measure tumor volume twice weekly.

    • Continue treatment and monitoring for a defined period or until tumors in the control group reach a predetermined endpoint size.

    • In some models, overall survival may be the primary endpoint.

  • MED Determination: The MED is the lowest dose of the ADC that produces a statistically significant anti-tumor effect (e.g., tumor growth inhibition or regression) compared to the control group.

Visualizing Experimental and Biological Pathways

Diagrams are provided to illustrate the experimental workflow for determining the therapeutic index and the proposed signaling pathway for DGN549's mechanism of action.

G cluster_MTD MTD Determination cluster_MED MED Determination cluster_TI Therapeutic Index Calculation MTD_start Healthy Mice MTD_dose Dose Escalation of ADC MTD_start->MTD_dose MTD_monitor Monitor Toxicity (Weight Loss, Clinical Signs) MTD_dose->MTD_monitor MTD_end Determine MTD MTD_monitor->MTD_end TI_calc Therapeutic Index = MTD / MED MTD_end->TI_calc MED_start Tumor-Bearing Mice MED_dose Dose Range Finding of ADC MED_start->MED_dose MED_monitor Monitor Tumor Growth MED_dose->MED_monitor MED_end Determine MED MED_monitor->MED_end MED_end->TI_calc

Caption: Experimental workflow for determining the therapeutic index of an ADC.

G cluster_cell Cancer Cell cluster_nucleus Nuclear Events DGN549_ADC This compound ADC Receptor Target Receptor DGN549_ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DGN549_release DGN549 Release Lysosome->DGN549_release Nucleus Nucleus DGN549_release->Nucleus Diffusion Alkylation DNA Alkylation DNA DNA DNA->Alkylation Damage_Recognition DNA Damage Recognition Alkylation->Damage_Recognition PARP_activation PARP Activation Damage_Recognition->PARP_activation BER Base Excision Repair Damage_Recognition->BER Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Damage_Recognition->Cell_Cycle_Arrest Apoptosis Apoptosis PARP_activation->Apoptosis BER->DNA Repair Cell_Cycle_Arrest->Apoptosis

Caption: Cellular signaling pathway of DGN549-mediated cytotoxicity.

Conclusion

The preclinical data strongly suggests that site-specific conjugation of the DNA-alkylating agent DGN549 improves the therapeutic index of the resulting ADC compared to conventional lysine conjugation.[1][2][3] This improvement is attributed to enhanced tolerability and, in some cases, increased efficacy. While a precise quantitative comparison with other approved ADCs is challenging due to varied experimental designs, the focus on optimizing conjugation chemistry, as demonstrated with DGN549, represents a critical strategy for widening the therapeutic window of this potent class of anti-cancer agents. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further enhancing the therapeutic index of novel ADCs.

References

In Vivo Efficacy of DGN549-L ADCs in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the DGN549-L linker-payload system in various xenograft models. The performance of this compound ADCs is evaluated against alternative therapeutic strategies, supported by experimental data to inform preclinical and clinical development decisions.

Executive Summary

DGN549 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine class. When conjugated to monoclonal antibodies via a lysine linker (this compound), it forms an ADC designed for targeted delivery to cancer cells. Preclinical studies in xenograft models of non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) have demonstrated the anti-tumor activity of this compound ADCs. This guide will delve into the quantitative efficacy data, detailed experimental protocols, and a comparison with relevant alternative ADCs in similar preclinical settings.

Data Presentation: Efficacy of this compound ADCs and Comparators

The following tables summarize the in vivo efficacy of this compound ADCs in key xenograft models and provide a comparative look at alternative ADCs.

Table 1: Efficacy of Anti-FRα this compound ADC in NCI-H2110 NSCLC Xenograft Model

Treatment GroupDose (payload equivalent)Outcome
Anti-FRα ADC (this compound)3 µg/kgMinimally active, similar % tumor growth inhibition (%T/C) to site-specific ADC.
Anti-FRα ADC (this compound)9 µg/kgDurable complete regressions.
Comparator: Trastuzumab Deruxtecan (T-DXd)
Various HER2-mutant NSCLC xenografts6.4 mg/kgHigh overall response rate (61.9%) and durable responses in clinical trials.[1][2] Preclinical data shows significant tumor growth inhibition.
Comparator: Datopotamab Deruxtecan (Dato-DXd)
Advanced/metastatic NSCLC (clinical data)6 mg/kg Q3WConfirmed objective response rate (ORR) of 35.8% in a heavily pretreated population.[3][4]

Table 2: Efficacy of Anti-CD123 this compound ADC in MOLM-13 AML Xenograft Model

Treatment GroupDose (payload equivalent)Outcome
Anti-CD123 ADC (this compound)≥ 1 µg/kgPotent activity, generating a sustained lifespan increase in a majority of animals.
Comparator: Gemtuzumab Ozogamicin (GO)
HL-60 AML xenograft30 mg/m²100% survival with 40% of mice tumor-free.[5]
AML PDX modelsLow-dose combinationsSignificantly improves survival when combined with induction chemotherapy.[6]
Comparator: IMGN632
EOL-1 AML xenograft240 µg/kg (single dose)Induced complete and durable regressions in 8/8 mice.[7]
Molm-13 AML xenograft0.024 mg/kg (weekly x3)47.5% increase in lifespan (ILS).[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

NCI-H2110 Non-Small Cell Lung Cancer Xenograft Model
  • Animal Model: Female SCID mice are typically used.

  • Cell Line: NCI-H2110 cells, a human NSCLC cell line expressing Folate Receptor alpha (FRα).

  • Tumor Implantation: NCI-H2110 cells are implanted subcutaneously into the flank of the mice.

  • Study Initiation: Treatment commences when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Treatment Administration: ADCs are administered intravenously at specified doses and schedules.

  • Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The primary endpoint is often tumor growth inhibition (%T/C). Body weight is also monitored as an indicator of toxicity.

MOLM-13 Disseminated Acute Myeloid Leukemia Model
  • Animal Model: Female immunodeficient mice (e.g., NSG) are used to allow for the engraftment of human leukemia cells.[9]

  • Cell Line: MOLM-13, a human AML cell line with an FLT3-ITD mutation, often engineered to express luciferase for bioluminescence imaging.[10]

  • Cell Engraftment: MOLM-13 cells are injected intravenously to establish a disseminated disease model, which better mimics human AML.[10]

  • Monitoring: Disease progression is monitored by bioluminescence imaging (BLI) to quantify tumor burden.

  • Treatment Administration: ADCs are administered intravenously at specified doses and schedules.

  • Efficacy Endpoints: The primary endpoint is overall survival. Tumor burden is also assessed via BLI.

Mandatory Visualization

Signaling Pathway of DGN549

DGN549 is a DNA-alkylating agent that exerts its cytotoxic effect by binding to the minor groove of DNA and forming a covalent bond, leading to cell cycle arrest and apoptosis.

DGN549_Mechanism Mechanism of Action of DGN549 ADC ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell Binding to Surface Antigen Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release (DGN549) Lysosome->PayloadRelease Nucleus Nucleus PayloadRelease->Nucleus DNA DNA Nucleus->DNA Alkylation DNA Alkylation DNA->Alkylation DGN549 binds to minor groove Damage DNA Damage Alkylation->Damage CellCycleArrest Cell Cycle Arrest Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: DGN549 ADC mechanism of action.

Experimental Workflow for Xenograft Efficacy Study

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an ADC in a subcutaneous xenograft model.

Xenograft_Workflow Xenograft Efficacy Study Workflow start Start cell_culture Tumor Cell Culture (e.g., NCI-H2110) start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment ADC Administration (e.g., this compound ADC) randomization->treatment control Vehicle Control Administration randomization->control monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint Endpoint Analysis (e.g., T/C ratio) monitoring->endpoint

Caption: Subcutaneous xenograft study workflow.

References

Head-to-Head Comparison: DGN549-L and Maytansinoid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides a detailed head-to-head comparison of two distinct and potent payloads: DGN549-L, a DNA-alkylating agent, and maytansinoids, a class of microtubule-inhibiting agents. This objective comparison, supported by experimental data, will aid researchers, scientists, and drug development professionals in making informed decisions for future ADC design and development.

At a Glance: this compound vs. Maytansinoid ADCs

FeatureThis compound ADCsMaytansinoid ADCs
Mechanism of Action DNA AlkylationMicrotubule Inhibition
Cell Cycle Phase Specificity S-phase dependentM-phase dependent
Primary Mode of Action Induces DNA damage, leading to apoptosis.Disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Bystander Effect Potent, cell-permeable payload can kill neighboring antigen-negative cells.Variable, dependent on the specific maytansinoid and linker used. Some newer maytansinoids exhibit a potent bystander effect.
Known Resistance Mechanisms DNA repair mechanisms.Alterations in tubulin, drug efflux pumps (e.g., P-glycoprotein).

Mechanism of Action

This compound and maytansinoids employ fundamentally different mechanisms to induce cancer cell death, which has significant implications for their application and potential resistance pathways.

This compound: The DNA Damager

This compound is a potent DNA-alkylating agent. Once an anti-tumor antibody delivers the this compound ADC to the target cancer cell and it is internalized, the payload is released and translocates to the nucleus. There, it alkylates DNA, forming covalent adducts. This damage disrupts DNA replication and transcription, ultimately triggering apoptotic cell death.[1][2]

DGN549_Mechanism ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization & Lysosomal Trafficking Antigen->Internalization Payload_Release This compound Release Internalization->Payload_Release Nucleus Nucleus Payload_Release->Nucleus Alkylation DNA Alkylation Payload_Release->Alkylation Enters Nucleus DNA DNA DNA->Alkylation Apoptosis Apoptosis Alkylation->Apoptosis

This compound ADC Mechanism of Action.

Maytansinoids: The Mitotic Inhibitors

Maytansinoids, such as DM1 and DM4, are potent antimitotic agents.[1][][4][5] Following internalization and release, maytansinoids bind to tubulin, the protein subunit of microtubules. This binding inhibits the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][][4][5] The disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.[1][][4][5]

Maytansinoid_Mechanism ADC Maytansinoid ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization & Lysosomal Trafficking Antigen->Internalization Payload_Release Maytansinoid Release Internalization->Payload_Release Cytoplasm Cytoplasm Payload_Release->Cytoplasm Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Binds to Tubulin Tubulin Tubulin Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Maytansinoid ADC Mechanism of Action.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound and maytansinoid ADCs targeting the same antigen are limited in the public domain. However, by examining data from various preclinical studies, a comparative picture of their efficacy can be constructed.

In Vitro Cytotoxicity

Both this compound and maytansinoid ADCs demonstrate potent in vitro cytotoxicity against antigen-positive cancer cell lines, with IC50 values typically in the sub-nanomolar to picomolar range.

ADC PayloadCell LineTarget AntigenIC50 (pM)Reference
DGN549 NCI-H2110 (NSCLC)FRα~100[6]
DGN549 MOLM-13 (AML)CD123<100[6]
Maytansinoid (DM4) Various solid tumor PDX modelsLAMP1Not specified, but potent[7]
Maytansinoid (DM21-C) Various ADAM9-positive cell linesADAM9200 - 224,000[8]
In Vivo Efficacy in Xenograft Models

In vivo studies in mouse xenograft models have demonstrated significant tumor growth inhibition and, in some cases, complete tumor regression with both this compound and maytansinoid ADCs.

ADC PayloadXenograft ModelDosingOutcomeReference
DGN549 NCI-H2110 (NSCLC)9 µg/kgDurable complete regressions[9]
DGN549 MOLM-13 (AML, disseminated)≥ 1 µg/kgSustained lifespan increase[9]
Maytansinoid (DM4) Colon, Breast, Lung, etc. (PDX models)5 mg/kg, single doseComplete regressions[7]
Maytansinoid (ACT-903) Colorectal cancer40 & 50 mg/kgSignificant reduction in tumor burden and prolonged survival[10]

It is important to note that the efficacy of an ADC is highly dependent on the target antigen, the antibody used, the linker stability, and the tumor model. Therefore, direct cross-study comparisons should be interpreted with caution. A study comparing a high-potency DGN549 payload with a DM4 payload in high and low antigen expression models suggested that the optimal payload potency is context-dependent, with the highly potent DGN549 showing superior efficacy in low-expressing models.[6][11]

Pharmacokinetics and Toxicity

The pharmacokinetic (PK) and toxicity profiles are critical for the therapeutic window of an ADC.

Pharmacokinetics

The PK of an ADC is influenced by the antibody, the payload, and the drug-to-antibody ratio (DAR). Generally, ADCs with higher DARs tend to have faster clearance.[12] Maytansinoid ADCs have been extensively studied, with trastuzumab emtansine (T-DM1) showing favorable pharmacokinetics.[13] Preclinical studies of a next-generation maytansinoid ADC, IMGC936, also demonstrated a favorable PK profile in cynomolgus monkeys.[8] Data on the clinical pharmacokinetics of this compound ADCs are less mature.

Toxicity

The toxicity of ADCs is often related to the payload. Maytansinoid-associated toxicities can include thrombocytopenia, hepatotoxicity, and peripheral neuropathy.[14][15] The toxicity of this compound is expected to be related to its DNA-damaging nature, potentially leading to myelosuppression. A systematic review and meta-analysis of ADC toxicities found that patients treated with ADCs had a higher risk of all-grade fatigue, anorexia, nausea, and sensory neuropathy.[14] The specific toxicity profile can be influenced by the linker stability, with more stable linkers generally leading to a better safety profile.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed_Cells Seed antigen-positive and negative cells in 96-well plates Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_ADC Add serial dilutions of ADC Incubate1->Add_ADC Incubate2 Incubate for 3-5 days Add_ADC->Incubate2 Assess_Viability Assess cell viability (e.g., CellTiter-Glo) Incubate2->Assess_Viability Analyze_Data Analyze data and determine IC50 values Assess_Viability->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro ADC cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound and maytansinoid ADCs, as well as relevant controls (e.g., unconjugated antibody, free payload). Add the treatments to the cells.

  • Incubation: Incubate the plates for a period of 3 to 5 days.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value for each ADC.

In Vivo Xenograft Efficacy Study

Xenograft_Workflow Start Start Implant_Tumors Implant tumor cells subcutaneously in immunocompromised mice Start->Implant_Tumors Monitor_Growth Monitor tumor growth Implant_Tumors->Monitor_Growth Randomize Randomize mice into treatment groups when tumors reach a defined size Monitor_Growth->Randomize Administer_ADC Administer ADCs and controls (e.g., IV) Randomize->Administer_ADC Measure_Tumors Measure tumor volume and body weight regularly Administer_ADC->Measure_Tumors Endpoint Continue until study endpoint (e.g., tumor volume limit) Measure_Tumors->Endpoint Analyze_Data Analyze tumor growth inhibition and survival data Endpoint->Analyze_Data End End Analyze_Data->End

General workflow for an in vivo ADC xenograft study.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth and, once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the this compound and maytansinoid ADCs, along with vehicle and other controls, typically via intravenous injection.

  • Monitoring: Regularly measure tumor volumes and mouse body weights to assess efficacy and toxicity.

  • Endpoint and Analysis: Continue the study until a predefined endpoint is reached (e.g., maximum tumor size). Analyze the data to determine tumor growth inhibition and any survival benefit.

Conclusion

Both this compound and maytansinoid ADCs represent highly potent and promising avenues for targeted cancer therapy. Their distinct mechanisms of action offer different therapeutic opportunities and potential strategies to overcome drug resistance. This compound's DNA-alkylating activity provides a powerful cell-killing mechanism, while maytansinoids' antimitotic effects have been clinically validated. The choice between these payloads will depend on a multitude of factors, including the target antigen, the tumor type, the desired bystander effect, and the anticipated resistance mechanisms. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug developers to navigate these critical decisions in the pursuit of more effective and safer antibody-drug conjugates.

References

Validating the Potency of DGN549-L Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of DGN549-L antibody-drug conjugates (ADCs) against other alternatives, supported by experimental data.

DGN549 is a potent DNA-alkylating agent utilized as a cytotoxic payload in ADCs.[1][] Its mechanism of action involves covalent alkylation of guanine bases in the minor groove of DNA, leading to DNA damage and ultimately cell death.[1] This guide focuses on the validation of DGN549 conjugated to antibodies via lysine residues (this compound), a non-site-specific conjugation method, and compares its potency with site-specifically conjugated DGN549 (DGN549-C) and other ADC payloads.

Performance Comparison: DGN549 Conjugates and Alternatives

The in vitro cytotoxicity of this compound ADCs has been evaluated against various cancer cell lines and compared with site-specific DGN549-C ADCs. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of potency.

Cell LineTarget AntigenADCDARIC50 (ng/mL)
KBFolate Receptor αmAb1-DGN549-L3.50.43
KBFolate Receptor αmAb1-DGN549-C1.91.1
NCI-H2110Folate Receptor αmAb1-DGN549-L3.53.8
NCI-H2110Folate Receptor αmAb1-DGN549-C1.95.3
MOLM-13CD123mAb2-DGN549-L3.40.041
MOLM-13CD123mAb2-DGN549-C1.90.052
THP-1CD123mAb2-DGN549-L3.40.12
THP-1CD123mAb2-DGN549-C1.90.14

Table 1: In Vitro Cytotoxicity of this compound vs. DGN549-C Conjugates. Data is presented as the concentration of the ADC required to inhibit cell growth by 50%. mAb1 is an anti-folate receptor α antibody, and mAb2 is an anti-CD123 antibody. DAR stands for Drug-to-Antibody Ratio.[3]

ADC PayloadMechanism of ActionTypical IC50 Range (in vitro)
DGN549 DNA Alkylator Sub-nanomolar to low nanomolar
Maytansinoid (e.g., DM4)Microtubule InhibitorSub-nanomolar to low nanomolar
Auristatin (e.g., MMAE)Microtubule InhibitorSub-nanomolar to low nanomolar

Table 2: Comparison of Potency of Different ADC Payloads. This table provides a general comparison of the in vitro potency of DGN549 with other common ADC payloads.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC potency.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound conjugates on cultured cancer cells using a tetrazolium colorimetric assay (MTT).[6]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound ADC and control articles (unconjugated antibody, free payload)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium and incubate overnight.[6]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control articles in complete medium. Add 50 µL of the diluted compounds to the respective wells.[6]

  • Incubation: Incubate the plates for a period of 48 to 144 hours.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

DGN549_Signaling_Pathway cluster_cell Target Cancer Cell ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DGN549 Released DGN549 Lysosome->DGN549 Payload Release Nucleus Nucleus DGN549->Nucleus DNA DNA DGN549->DNA Alkylation Nucleus->DNA DNA_Damage DNA Alkylation & Double-Strand Breaks DNA->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: this compound ADC Mechanism of Action.

Experimental_Workflow start Start cell_culture Cell Culture (Target Cell Lines) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding adc_prep Prepare ADC Dilutions (this compound & Controls) treatment Treat Cells with ADC adc_prep->treatment seeding->treatment incubation Incubate (48-144h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance (570nm) mtt_assay->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: In Vitro Cytotoxicity Experimental Workflow.

Logical_Comparison DGN549L This compound Conjugate (Lysine, Non-specific) Potency Potency (IC50) DGN549L->Potency TherapeuticIndex Therapeutic Index DGN549L->TherapeuticIndex Homogeneity Homogeneity (DAR) DGN549L->Homogeneity DGN549C DGN549-C Conjugate (Cysteine, Site-specific) DGN549C->Potency DGN549C->TherapeuticIndex DGN549C->Homogeneity OtherADC Other ADC Payloads (e.g., MMAE, DM4) OtherADC->Potency

Caption: Logical Comparison of DGN549 Conjugates.

References

A Comparative Analysis of DGN549-L Labeled Antibodies: Lysine vs. Site-Specific Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of DGN549-L labeled antibodies, which are conjugated via lysine residues, against site-specifically conjugated DGN549 antibodies. The data presented here is derived from preclinical studies and is intended to inform researchers on the potential impact of conjugation chemistry on the efficacy and tolerability of antibody-drug conjugates (ADCs).

DGN549 is a potent DNA-alkylating agent used as a cytotoxic payload in ADCs.[1] The method of conjugation of this payload to the antibody can significantly influence the therapeutic index of the resulting ADC. This guide summarizes key experimental data comparing lysine-conjugated DGN549 (this compound) with a site-specific cysteine-conjugated version.

Performance Comparison: In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound ADCs was compared to site-specific cysteine-conjugated ADCs (CYSMAB) using two different monoclonal antibodies: mAb1, targeting the folate receptor α (FRα), and mAb2, targeting CD123.[2] The half-maximal inhibitory concentration (IC50) was determined in relevant cancer cell lines.

Table 1: In Vitro Cytotoxicity of mAb1-DGN549 ADCs on FRα-Positive Cell Lines [2]

Cell LineADC ConfigurationIC50 (ng/mL of ADC)IC50 (pM of DGN549)
NCI-H2110This compound (Lysine)0.8343
NCI-H2110DGN549-C (Cysteine)0.2312
KBThis compound (Lysine)0.136.7
KBDGN549-C (Cysteine)0.042.1

Table 2: In Vitro Cytotoxicity of mAb2-DGN549 ADCs on CD123-Positive Cell Lines [2]

Cell LineADC ConfigurationIC50 (ng/mL of ADC)IC50 (pM of DGN549)
MOLM-13This compound (Lysine)0.189.3
MOLM-13DGN549-C (Cysteine)0.084.1
THP-1This compound (Lysine)0.2513
THP-1DGN549-C (Cysteine)0.115.7

Performance Comparison: In Vivo Efficacy

The in vivo anti-tumor activity of the this compound ADC was compared to the site-specific ADC in xenograft models.

Table 3: In Vivo Efficacy of mAb1-DGN549 ADCs in NCI-H2110 Xenograft Model [2]

Treatment GroupDose (μg/kg DGN549)Tumor Growth Inhibition (%)
This compound (Lysine)1585
DGN549-C (Cysteine)1595

Table 4: In Vivo Efficacy of mAb2-DGN549 ADCs in MOLM-13 Disseminated AML Model [2]

Treatment GroupDose (μg/kg DGN549)Median Lifespan Increase (%)
This compound (Lysine)1>100
DGN549-C (Cysteine)1>100

Cross-Reactivity Considerations

In the context of the primary comparative study, it is noted that the monoclonal antibodies used (mAb1 and mAb2) did not exhibit significant cross-reactivity with their respective mouse antigens.[2] This is an important consideration in preclinical toxicology studies, as it helps to distinguish between antigen-mediated and non-specific toxicity of the ADC. For any new this compound labeled antibody, a thorough cross-reactivity assessment is crucial. This typically involves screening against a panel of tissues from relevant species (including human) to identify potential off-target binding that could lead to toxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of this compound and other ADCs is determined using a cell viability assay, such as the MTT or resazurin-based assay.

  • Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the ADC is prepared and added to the cells.

  • Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.

  • Viability Assessment: A viability reagent (e.g., MTT) is added to each well. The reagent is metabolized by viable cells into a colored product.

  • Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Studies

In vivo efficacy is assessed using tumor xenograft models in immunocompromised mice.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially other control articles. Dosing can be single or multiple, administered intravenously.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Efficacy Evaluation: The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group. For disseminated tumor models, survival is the primary endpoint.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of action of the DGN549 payload.

experimental_workflow cluster_adc_prep ADC Preparation cluster_conjugation Conjugation cluster_testing Comparative Testing cluster_analysis Data Analysis mAb Monoclonal Antibody Lysine_ADC This compound ADC mAb->Lysine_ADC Cysteine_ADC DGN549-C ADC mAb->Cysteine_ADC DGN549_L This compound (Lysine Reactive) DGN549_L->Lysine_ADC DGN549_C DGN549-C (Cysteine Reactive) DGN549_C->Cysteine_ADC In_Vitro In Vitro Cytotoxicity Assays Lysine_ADC->In_Vitro In_Vivo In Vivo Xenograft Models Lysine_ADC->In_Vivo Cysteine_ADC->In_Vitro Cysteine_ADC->In_Vivo IC50 IC50 Determination In_Vitro->IC50 TGI Tumor Growth Inhibition / Survival In_Vivo->TGI

Caption: Workflow for comparing this compound and DGN549-C ADCs.

dgn549_moa cluster_delivery ADC Delivery cluster_release Payload Release cluster_action Cytotoxic Action ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release DGN549 Release Lysosome->Payload_Release DNA Nuclear DNA Payload_Release->DNA Diffusion to Nucleus Alkylation DNA Alkylation DNA->Alkylation Apoptosis Cell Death (Apoptosis) Alkylation->Apoptosis

Caption: Mechanism of action for a this compound labeled antibody.

References

A Comparative Pharmacokinetic Analysis of DGN549-L Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetics of Antibody-Drug Conjugates (ADCs) utilizing the DGN549-L payload, which is conjugated to monoclonal antibodies via lysine residues. The performance of these ADCs is compared with site-specifically conjugated DGN549 ADCs and other clinical-stage ADCs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound ADCs

DGN549 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine class.[1] Its derivative, this compound, is designed for conjugation to the lysine residues of a monoclonal antibody, creating a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs).[2] The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and toxicity. Understanding how conjugation strategy and payload characteristics influence PK is paramount for the development of successful ADC therapeutics. This guide will delve into the available preclinical data for this compound ADCs and provide a comparative perspective.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound containing ADCs and relevant comparators. Data is compiled from preclinical studies in various species.

Table 1: Pharmacokinetic Parameters of Lysine-Conjugated DGN549 ADC (TAK-164) in Mice

ParameterValueSpeciesReference
Terminal Half-life (t½) ~41-51 hoursMouse[3]
Plasma Clearance 0.75 mL/h/kgMouse[3][4]

TAK-164 is an ADC composed of an anti-Guanylyl Cyclase C (GCC) antibody conjugated to the DGN549 payload via lysine residues.[3][4][5][6][7]

Table 2: Comparative Tolerability of Lysine- vs. Site-Specific DGN549 ADCs

ADC TypeObservationReference
Lysine-Conjugated DGN549 ADC Lower Maximum Tolerated Dose (MTD) compared to the site-specific conjugate in one preclinical model.[8]
Site-Specific (Cysteine) DGN549 ADC Higher MTD and improved tolerability in terms of median lethal dose in some preclinical models. Showed slightly greater plasma exposure.[8]

Table 3: Pharmacokinetic Parameters of a Comparator ADC (Mirvetuximab Soravtansine) in Humans

ParameterValueSpeciesReference
Clearance 0.0153 L/hHuman[9]
Volume of Central Compartment 2.63 LHuman[9]
Cmax (ADC) 137.3 µg/mLHuman[10]
AUCtau (ADC) 20.65 h·mg/mLHuman[10]

Mirvetuximab soravtansine is an ADC targeting folate receptor-α, utilizing a DM4 payload. This data from human studies provides a benchmark for clinical-stage ADCs.[1][9][10][11][12]

Experimental Protocols

The pharmacokinetic characterization of ADCs is a complex process requiring multiple bioanalytical techniques to quantify the different components of the ADC in biological matrices.[13]

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Conjugated ADC

ELISA is a common ligand-binding assay used to quantify the total antibody and the antibody-drug conjugate.

  • Coating: Microplate wells are coated with a capture antibody that specifically binds to the ADC's antibody component (e.g., an anti-idiotypic antibody or target antigen).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Incubation: Plasma or serum samples, along with a standard curve of known ADC concentrations, are added to the wells.

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody can be designed to bind to the antibody portion (for total antibody measurement) or a component of the linker-payload (for conjugated ADC measurement).

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Quantification: The absorbance is measured using a microplate reader, and the concentration of the ADC in the samples is determined by interpolating from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload

LC-MS/MS is a highly sensitive and specific method used to quantify the free payload (DGN549) that has been released from the antibody in circulation.[13][14][15]

  • Sample Preparation: Proteins in the plasma samples are precipitated and removed, typically through the addition of an organic solvent.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The free payload is separated from other matrix components based on its physicochemical properties as it passes through a chromatography column.

  • Ionization: The eluent from the chromatography column is introduced into a mass spectrometer, where the payload molecules are ionized.

  • Mass Analysis: The ionized payload molecules are separated based on their mass-to-charge ratio.

  • Fragmentation and Detection: The selected parent ions are fragmented, and specific fragment ions are detected and quantified.

  • Quantification: The concentration of the free payload is determined by comparing its response to that of a known concentration of a stable isotope-labeled internal standard.

Visualizations

General Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism ADC ADC in Circulation Receptor Target Antigen ADC->Receptor TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (DGN549) Lysosome->Payload 4. Payload Release DNA Nuclear DNA Payload->DNA 5. DNA Alkylation DNA->TumorCell 6. Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Bioanalytical Workflow for ADC Pharmacokinetics

Bioanalytical_Workflow cluster_sampling Sample Collection cluster_elisa ELISA Analysis cluster_lcms LC-MS/MS Analysis Sample Plasma/Serum Sample ELISA ELISA Sample->ELISA LCMS LC-MS/MS Sample->LCMS TotalAb Total Antibody Concentration ELISA->TotalAb ConjADC Conjugated ADC Concentration ELISA->ConjADC FreePayload Free Payload Concentration LCMS->FreePayload

Caption: Bioanalytical workflow for ADC pharmacokinetic analysis.

Generic Receptor Tyrosine Kinase Signaling Pathway

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ADC Target) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Ligand Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

References

A Preclinical Showdown: DGN549-L vs. Auristatin Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Payloads

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. This guide provides a comparative analysis of two prominent payload classes: the DNA alkylating agent DGN549-L and the widely utilized microtubule inhibitors, auristatins (represented primarily by monomethyl auristatin E, MMAE). By presenting available preclinical data, this guide aims to offer an objective resource for researchers and drug developers in the selection and optimization of ADC components.

At a Glance: this compound and Auristatin Payloads

FeatureThis compoundAuristatin Payloads (e.g., MMAE)
Mechanism of Action DNA Alkylating AgentMicrotubule Inhibitor
Cell Cycle Specificity Active throughout the cell cyclePrimarily active in the G2/M phase of the cell cycle[1]
Key Molecular Target DNATubulin[2]
Bystander Effect Yes (lipophilic nature allows for cell permeability)[3]Yes (MMAE is membrane-permeable)[4]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and auristatin payloads lies in their distinct mechanisms of inducing cell death. This compound exerts its cytotoxicity by alkylating DNA, a process that can occur at any phase of the cell cycle.[1] This alkylation leads to DNA damage, disruption of DNA replication and transcription, and ultimately, apoptosis.[5][6]

In contrast, auristatins, such as MMAE, are potent antimitotic agents that disrupt microtubule dynamics.[2] By inhibiting tubulin polymerization, they arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[1] This mechanism is most effective against rapidly dividing cells.

ADC_MoA cluster_0 This compound ADC cluster_1 Auristatin (MMAE) ADC DGN_ADC This compound ADC DGN_Internalization Internalization via Receptor-Mediated Endocytosis DGN_ADC->DGN_Internalization DGN_Lysosome Lysosomal Trafficking & Linker Cleavage DGN_Internalization->DGN_Lysosome DGN_Payload Released this compound DGN_Lysosome->DGN_Payload DGN_Nucleus Translocation to Nucleus DGN_Payload->DGN_Nucleus DGN_Alkylation DNA Alkylation DGN_Nucleus->DGN_Alkylation DGN_Damage DNA Damage DGN_Alkylation->DGN_Damage DGN_Apoptosis Apoptosis DGN_Damage->DGN_Apoptosis AUR_ADC Auristatin ADC (MMAE) AUR_Internalization Internalization via Receptor-Mediated Endocytosis AUR_ADC->AUR_Internalization AUR_Lysosome Lysosomal Trafficking & Linker Cleavage AUR_Internalization->AUR_Lysosome AUR_Payload Released MMAE AUR_Lysosome->AUR_Payload AUR_Tubulin Tubulin Binding AUR_Payload->AUR_Tubulin AUR_Disruption Microtubule Disruption AUR_Tubulin->AUR_Disruption AUR_Arrest G2/M Cell Cycle Arrest AUR_Disruption->AUR_Arrest AUR_Apoptosis Apoptosis AUR_Arrest->AUR_Apoptosis

Figure 1: Mechanism of Action of this compound and Auristatin ADCs

Preclinical Performance: A Comparative Overview

While direct head-to-head studies are limited, a comparative analysis of available preclinical data provides valuable insights into the performance of ADCs carrying these two payload classes.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. The following tables summarize representative IC50 values for this compound and MMAE ADCs from various preclinical studies. It is important to note that these values are highly dependent on the specific antibody, cell line, and experimental conditions.

Table 1: Representative In Vitro Cytotoxicity of this compound ADCs

Antibody TargetCell LineADC ConstructIC50 (pM)Reference
PSMADU145-PSMAJ591-DGN549Similar potency to VH2-VH1-DGN549 based on payload concentration[7]
CD33HEL92.1.7 (MDR+)Anti-CD33-IGN (monoimine)30[6]
FRαKB-GRC1 (MDR+)Anti-FRα-IGN (monoimine)70[5]
EpCAMHCT-15 (MDR+)Anti-EpCAM-IGN (monoimine)~145[5]

Table 2: Representative In Vitro Cytotoxicity of Auristatin (MMAE) ADCs

Antibody TargetCell LineADC ConstructIC50 (nM)Reference
EpCAM/EGFRVarious TNBCscFv-SNAP-MMAE135.2 - 981.7[8]
Tissue FactorBxPC-3Anti-human TF-MMAE1.15[9]
HER2SKBR3Trastuzumab-vc-MMAE~0.1[10]
ICAM1Various CCAICAM1-MMAENot specified, but potent[11]
CD30VariousBrentuximab vedotinNot specified, but potent[12]
In Vivo Efficacy

Xenograft models in immunocompromised mice are the standard for evaluating the in vivo anti-tumor activity of ADCs. The data below showcases the efficacy of this compound and MMAE ADCs in various tumor models.

Table 3: Representative In Vivo Efficacy of this compound ADCs

Antibody TargetTumor ModelDosingOutcomeReference
FRαNCI-H2110 NSCLC Xenograft9 µg/kg DGN549Durable complete regressions[13]
CD123MOLM-13 AML Xenograft≥ 1 µg/kg DGN549Sustained lifespan increase[13]
PSMACWR22Rv1 Prostate Xenograft10 µg/kg DGN549 (q.o.d. x3)Not specified[7]
GCCPHTX 11C Xenograft0.4 mg/kg TAK-164Heterogeneous ADC distribution with widespread DNA damage[3]

Table 4: Representative In Vivo Efficacy of Auristatin (MMAE) ADCs

Antibody TargetTumor ModelDosingOutcomeReference
Tissue FactorPancreatic Tumor XenograftNot specifiedSignificant tumor growth suppression[9]
B7H4MDA-MB-468 Breast Cancer XenograftSingle dosePayload-driven anti-tumor activity[14]
Cleaved AREGMCF7 Breast Cancer Xenograft5 mg/kg 1A3-MMAE (q4d x6)Tumor regression in 8/10 mice[15]
ICAM1CCA PDX Model5 mg/kg62% tumor growth inhibition[11]

Experimental Protocols: A Guide to Key Assays

Reproducible and robust experimental design is paramount in the evaluation of ADCs. Below are detailed methodologies for two key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 of an ADC in cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate (1,000-10,000 cells/well) start->cell_seeding incubation_1 Incubate overnight (37°C, 5% CO2) cell_seeding->incubation_1 adc_treatment Add serial dilutions of ADC incubation_1->adc_treatment incubation_2 Incubate for 72-96 hours adc_treatment->incubation_2 mtt_addition Add MTT solution (e.g., 20 µL of 5 mg/mL) incubation_2->mtt_addition incubation_3 Incubate for 1-4 hours mtt_addition->incubation_3 solubilization Add solubilization buffer (e.g., 100 µL of 10% SDS in 0.01 M HCl) incubation_3->solubilization incubation_4 Incubate overnight solubilization->incubation_4 read_absorbance Read absorbance at 570 nm incubation_4->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for an In Vitro Cytotoxicity (MTT) Assay

Protocol Details:

  • Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals in viable cells.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.[16]

In Vivo Xenograft Study

This protocol provides a general framework for assessing the in vivo efficacy of an ADC in a subcutaneous xenograft model.

Xenograft_Study_Workflow start Start cell_implantation Subcutaneously implant tumor cells into immunocompromised mice start->cell_implantation tumor_growth Monitor tumor growth until a predetermined volume is reached cell_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization adc_administration Administer ADC, vehicle control, and other relevant controls randomization->adc_administration monitoring Monitor tumor volume and body weight regularly adc_administration->monitoring endpoint Continue until study endpoint (e.g., maximum tumor size) monitoring->endpoint data_analysis Analyze tumor growth inhibition, body weight changes, and survival endpoint->data_analysis end End data_analysis->end

Figure 3: Workflow for an In Vivo Xenograft Study

Protocol Details:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • ADC Administration: Administer the ADC and controls (e.g., vehicle, unconjugated antibody) via a specified route (e.g., intravenous).

  • Monitoring: Measure tumor volume and mouse body weight at regular intervals.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or if signs of toxicity are observed.

  • Data Analysis: Analyze the data to determine tumor growth inhibition and assess any treatment-related toxicity.

Concluding Remarks

The choice between a DNA alkylating agent like this compound and a microtubule inhibitor like an auristatin is a critical decision in ADC design. DNA-damaging agents offer the advantage of being effective against both dividing and non-dividing cells, which may be beneficial for treating slow-growing tumors or dormant cancer cells.[1] Conversely, microtubule inhibitors have a well-established track record of efficacy, particularly against rapidly proliferating cancers.[2]

Preclinical data suggests that both this compound and auristatin-based ADCs can exhibit potent anti-tumor activity. The ultimate selection of a payload should be guided by the specific biological context of the target, including the antigen expression level, tumor heterogeneity, and the intrinsic sensitivity of the cancer cells to different mechanisms of cell killing. Further head-to-head comparative studies in well-defined preclinical models will be invaluable in elucidating the relative strengths and weaknesses of these two important classes of ADC payloads.

References

Safety Operating Guide

Proper Disposal Procedures for DGN549-L: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized framework for the handling and disposal of the research chemical DGN549-L, based on its known properties as a DNA alkylator used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] As with any novel or hazardous chemical, researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and local environmental regulations.[4][5] If an SDS is unavailable or hazards are unknown, the substance must be treated as particularly hazardous.[4][6]

Immediate Safety and Hazard Identification

This compound is a potent DNA alkylating agent.[1][2][3] Such compounds are often cytotoxic and should be handled with extreme caution. Based on its intended use in ADCs for cancer therapeutics, it is prudent to assume this compound has mutagenic, carcinogenic, or teratogenic properties.[7][8] Always handle this compound within a certified chemical fume hood or glove box to minimize exposure.[6]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Spill: Treat any spill as a major event. Evacuate the immediate area and notify your supervisor and Environmental Health & Safety (EHS) department.[6] Do not attempt to clean up a spill without appropriate training and personal protective equipment (PPE).

Chemical and Physical Properties Summary

The following table summarizes the known properties of this compound. This data is essential for determining appropriate handling, storage, and disposal pathways.

PropertyValueSource
Chemical Name This compound[1][9]
CAS Number 1884276-68-9[1][9][10]
Molecular Formula C58H58N8O13[1][10]
Molecular Weight 1075.145 g/mol [1]
Primary Function DNA Alkylator for ADC Synthesis[2][3][11]
Storage Temperature Powder: -20°C for 3 years[1][10]

Step-by-Step Disposal Protocol

Proper disposal requires careful segregation of waste streams to ensure safety and compliance. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[12]

3.1 Personal Protective Equipment (PPE) Requirements Before beginning any disposal procedure, the following PPE is mandatory:

  • Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Safety goggles or a face shield.

  • A lab coat.

3.2 Waste Stream Identification and Segregation The first critical step is to correctly identify the type of waste. Use the following decision tree to determine the correct waste stream.

WasteStreamID cluster_solid Solid Waste cluster_liquid Liquid Waste start What is the form of the this compound waste? solid_uncontaminated Unused/Expired Pure Compound start->solid_uncontaminated Pure Solid solid_contaminated Contaminated PPE, weigh boats, etc. start->solid_contaminated Contaminated Solid liquid_organic Dissolved in Organic Solvent (e.g., DMSO, DMF) start->liquid_organic Liquid liquid_aqueous Aqueous Solution (e.g., reaction buffer) liquid_rinse First Rinse of Empty Container

Caption: Decision logic for this compound waste stream identification.

3.3 Disposal Procedures by Waste Stream

A. Unused/Expired Pure this compound (Solid Waste)

  • Container: Place the original vial or container with the unused compound into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: Affix a hazardous waste label from your institution's EHS department. Clearly write "this compound" and list it as "Acutely Hazardous Waste" or "Cytotoxic Agent."

  • Storage: Store in a designated, secure satellite accumulation area, away from incompatible materials.[6]

B. Contaminated Solid Waste (e.g., gloves, wipes, pipette tips)

  • Collection: Place all contaminated solid materials into a dedicated, puncture-resistant, and sealable hazardous waste container. This is typically a plastic tub or a drum with a lid.

  • Labeling: Label the container "Acutely Hazardous Solid Waste" and list "this compound" and any other chemical contaminants.

  • Storage: Keep the container closed at all times except when adding waste.[12] Store in the satellite accumulation area.

C. Liquid Waste (Organic or Aqueous Solutions)

  • Container: Use a dedicated, chemically compatible, and leak-proof waste container (e.g., a high-density polyethylene or glass bottle). Do not mix incompatible waste streams.[12]

  • Segregation:

    • Halogenated Solvents: Collect waste containing solvents like dichloromethane in a "Halogenated Organic Waste" container.

    • Non-Halogenated Solvents: Collect waste with solvents like DMSO, DMF, or methanol in a "Non-Halogenated Organic Waste" container.

    • Aqueous Waste: Collect waste that is primarily water-based in an "Aqueous Hazardous Waste" container.

  • Labeling: Label the container with the full chemical names and estimated percentages of all components, including this compound.[12]

  • Storage: Keep the container sealed and within secondary containment to prevent spills.[12]

D. Empty Container Disposal

  • Rinsing: An empty container that held this compound is still considered hazardous.

  • The first rinse of the container must be collected and disposed of as hazardous liquid waste.[12]

  • For a highly toxic chemical like this compound, it is best practice to collect the first three rinses as hazardous waste.[12]

  • After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.

Disposal Workflow Visualization

The following diagram outlines the complete workflow from waste generation to final pickup by EHS.

DisposalWorkflow start Generation of This compound Waste identify 1. Identify Waste Stream (Solid, Liquid, etc.) start->identify select_container 2. Select Appropriate Hazardous Waste Container identify->select_container label_container 3. Affix EHS Label & List All Contents select_container->label_container add_waste 4. Add Waste to Container in Fume Hood label_container->add_waste seal_container 5. Securely Seal Container add_waste->seal_container store 6. Place in Secondary Containment in Satellite Accumulation Area seal_container->store request_pickup 7. Request EHS Pickup (When full or >6 months old) store->request_pickup end EHS Collects Waste for Final Disposal request_pickup->end

Caption: Step-by-step workflow for this compound waste management.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling and Disposal of DGN549-L: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the handling and disposal of DGN549-L. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all laboratory personnel and the integrity of your research. Our commitment is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate personal protective equipment is paramount when handling this compound. The following table summarizes the recommended PPE based on established safety protocols.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides resistance to chemical breakthrough and protects against accidental skin contact.
Eye Protection ANSI Z87.1 rated safety glasses with side shieldsProtects eyes from splashes and airborne particles of this compound.
Face Protection Face shield (in addition to safety glasses)Recommended when there is a significant risk of splashing or aerosol generation.
Body Protection Fully buttoned laboratory coatPrevents contamination of personal clothing and protects against minor spills.
Respiratory Protection Not generally required under normal useA NIOSH-approved respirator may be necessary if handling in a poorly ventilated area or if aerosolizing.

This compound Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing risk and ensuring the proper disposal of this compound and associated waste. The following diagram outlines the key steps from preparation to final disposal.

DGN549_L_Workflow prep Preparation handling Handling this compound prep->handling Proceed with caution decontamination Decontamination handling->decontamination After experiment completion waste_segregation Waste Segregation decontamination->waste_segregation Segregate contaminated items disposal Final Disposal waste_segregation->disposal Follow institutional guidelines

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a common experiment involving this compound to assess its effect on cell viability.

1. Cell Culture and Seeding:

  • Culture a relevant cell line (e.g., HeLa) in appropriate media and conditions.
  • Seed cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a serial dilution of this compound in cell culture media to achieve the desired final concentrations.
  • Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with solvent only).

3. Incubation:

  • Incubate the treated cells for a predetermined period (e.g., 48 hours) under standard cell culture conditions.

4. Viability Assessment:

  • Add a viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
  • Incubate for the recommended time to allow for colorimetric or fluorometric changes.
  • Read the absorbance or fluorescence using a plate reader.

5. Data Analysis:

  • Normalize the data to the vehicle control to determine the percentage of cell viability.
  • Plot the results to determine the IC50 value of this compound.

Signaling Pathway of this compound in Target Cells

The following diagram illustrates the hypothetical signaling pathway activated by this compound upon binding to its cellular receptor.

DGN549_L_Signaling DGN549 This compound Receptor Cell Surface Receptor DGN549->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates GeneExp Gene Expression TF->GeneExp Regulates

Caption: Hypothetical signaling cascade initiated by this compound.

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